6-Bromonicotinaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKGNBRJFTFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472119 | |
| Record name | 6-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149806-06-4 | |
| Record name | 6-Bromo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-formylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromonicotinaldehyde: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 149806-06-4
An In-depth Technical Guide on a Versatile Synthetic Intermediate
Introduction
6-Bromonicotinaldehyde, with the CAS number 149806-06-4, is a substituted pyridine (B92270) derivative that has emerged as a critical building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring with a bromine atom at the 6-position and an aldehyde group at the 3-position, offers dual reactivity that makes it an invaluable intermediate for the synthesis of a wide array of complex molecules.[2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in drug discovery and materials science.
The strategic placement of the bromo and formyl functionalities allows for selective transformations. The aldehyde group readily participates in classical reactions such as nucleophilic additions and Wittig reactions, while the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] This versatility has positioned this compound as a key starting material in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting point values in the literature.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrNO | [5] |
| Molecular Weight | 186.01 g/mol | [5] |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 58-110 °C (range from various sources) | [1][3] |
| Boiling Point | 284.1 °C at 760 mmHg | [1] |
| Synonyms | 6-Bromo-3-pyridinecarboxaldehyde, 2-Bromo-5-formylpyridine | [5] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate (B1210297), and methanol. |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Grignard reaction with 2,5-dibromopyridine (B19318) followed by formylation using N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
2,5-Dibromopyridine
-
Isopropylmagnesium chloride
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a reaction flask under an inert atmosphere (N₂ or Ar) and charge it with anhydrous tetrahydrofuran (THF).
-
Add 2,5-dibromopyridine (1.0 equivalent) to the THF.
-
Cool the mixture to 0-10 °C using an ice bath.
-
Slowly add isopropylmagnesium chloride (1.0-1.2 equivalents) dropwise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add anhydrous DMF (1.5-2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Key Reactions and Experimental Protocols
The dual functionality of this compound makes it a versatile substrate for various organic transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.[6]
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add this compound (1.0 equivalent), the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is utilized to form a carbon-carbon bond between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.05 equivalents)
-
Base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 equivalents)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 50 °C until completion, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[7]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.02-0.05 equivalents)
-
Phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 0.04-0.1 equivalents)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound, the amine, and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Buy this compound | 149806-06-4 [smolecule.com]
- 4. apicule.com [apicule.com]
- 5. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Technical Guide to 6-Bromonicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromonicotinaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine (B92270) ring substituted with both a reactive aldehyde group and a versatile bromine atom, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for a key synthetic transformation, and explores its role in the development of targeted therapeutics by examining the signaling pathway of a prominent drug derived from it.
Core Properties of this compound
This compound, also known as 6-bromopyridine-3-carbaldehyde, is a crystalline solid at room temperature. The compound's utility is primarily derived from its dual reactivity: the aldehyde functionality readily participates in reactions such as condensations and reductive aminations, while the bromo-substituted pyridine ring is a prime substrate for palladium-catalyzed cross-coupling reactions.
Data Presentation: Physicochemical and Structural Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₆H₄BrNO | [1][2] |
| Molecular Weight | 186.01 g/mol | [1][2] |
| CAS Number | 149806-06-4 | [1] |
| Appearance | Pale yellow to white crystalline solid | |
| Melting Point | 104-110 °C | |
| Boiling Point | 284.1 ± 25.0 °C at 760 mmHg | |
| SMILES | O=Cc1ccc(Br)nc1 | |
| InChIKey | PVUKGNBRJFTFNJ-UHFFFAOYSA-N | [2] |
Applications in Synthesis and Drug Development
The structural attributes of this compound make it a crucial intermediate in the synthesis of a variety of high-value compounds.
-
Pharmaceutical Synthesis : It is a key starting material for numerous active pharmaceutical ingredients (APIs). Notably, it is used in the synthesis of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 & 6 (CDK4/6) used in oncology. It is also an intermediate in the synthesis of Fusaric acid, a natural product with antifungal properties.[1]
-
Agrochemicals : The pyridine scaffold is present in many herbicides and pesticides. This compound serves as a precursor for developing novel agrochemicals.
-
Material Science : Its derivatives are explored for the creation of specialty polymers and materials with unique electronic and optical properties.
Experimental Protocols
The following section provides a detailed methodology for a key reaction involving this compound, illustrating its practical application in multi-step synthesis.
Reductive Amination for the Synthesis of a Key Abemaciclib Intermediate
This protocol details the synthesis of 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine, a direct precursor to a core fragment of the drug Abemaciclib. The reaction proceeds via a reductive amination between this compound and N-ethylpiperazine.
Reaction Scheme:
C₆H₄BrNO (this compound) + C₆H₁₄N₂ (N-ethylpiperazine) → C₁₂H₁₈BrN₃
Materials and Reagents:
-
This compound (1.0 eq)
-
N-ethylpiperazine (1.0 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Add N-ethylpiperazine (1.0 eq) to the solution and stir for 20-30 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 3-5 hours, or until completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by silica (B1680970) gel column chromatography to afford the pure 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine.
Mandatory Visualizations
Experimental Workflow Diagram
The logical flow of the reductive amination protocol is visualized below.
Signaling Pathway: CDK4/6-Rb Pathway Inhibition
This compound is a precursor for Abemaciclib, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are fundamental drivers of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. Abemaciclib restores control over the cell cycle by blocking this pathway. The diagram below illustrates the mechanism of action.
References
An In-depth Technical Guide to 6-Bromonicotinaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, is a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an aldehyde group, a bromine atom, and a pyridine ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound, also known as 6-bromo-3-pyridinecarboxaldehyde, is a key synthetic intermediate. The aldehyde functionality serves as a versatile handle for various transformations, including condensations, oxidations, reductions, and olefination reactions. The bromine atom at the 6-position of the pyridine ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and amino substituents. The pyridine nitrogen imparts specific electronic properties and provides a site for potential coordination or quaternization. This guide aims to provide a detailed technical overview of this important chemical entity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 149806-06-4 | [1] |
| Molecular Formula | C₆H₄BrNO | [1][2] |
| Molecular Weight | 186.01 g/mol | [1][2] |
| Appearance | White to off-white or pale yellow solid | |
| Melting Point | 104-110 °C | [3] |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | See Table 2.2.1 | [4] |
| ¹³C NMR | See Table 2.2.2 | [5][6][7] |
| FT-IR | See Table 2.2.3 | [8] |
| Mass Spectrometry | Molecular Ion (M+): m/z 185/187 (approx. 1:1 ratio) | [8] |
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | s | - |
| H-4 | ~8.2 | d | ~8.0 |
| H-5 | ~7.8 | d | ~8.0 |
| Aldehyde-H | ~10.1 | s | - |
Note: Approximate chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~190 |
| C-2 | ~152 |
| C-4 | ~140 |
| C-5 | ~128 |
| C-6 (C-Br) | ~145 |
| C-3 | ~135 |
Note: Approximate chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretch | 3100-3000 |
| C=O (aldehyde) | Stretch | ~1700 |
| C=C, C=N (aromatic) | Stretch | 1600-1450 |
| C-Br | Stretch | Below 700 |
Solubility
| Solvent | Solubility | Reference(s) |
| Dichloromethane (B109758) | Soluble | [9] |
| Chloroform | Soluble | |
| Ethyl Acetate | Soluble | [10] |
| Acetone | Soluble | [10] |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Water | Sparingly soluble |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patent literature and involves a two-step synthesis starting from 2-chloro-5-chloromethylpyridine.[11]
Reaction: 2-chloro-5-chloromethylpyridine → 2-bromo-5-(bromomethyl)pyridine (B25434)
Procedure:
-
In a reaction vessel, dissolve 2-chloro-5-chloromethylpyridine in a suitable solvent such as dichloromethane.
-
Add a brominating agent. The patent suggests a variety of reagents including hydrogen bromide, bromine, or N-bromosuccinimide.[11] The molar ratio of the brominating agent to the starting material is typically between 1:1 and 10:1.[11]
-
The reaction can be carried out at a temperature ranging from room temperature to the boiling point of the solvent.[11]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and work up by washing with an aqueous solution to remove any inorganic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine.
Reaction: 2-bromo-5-(bromomethyl)pyridine → this compound
Procedure:
-
In a reaction flask, dissolve the crude 2-bromo-5-(bromomethyl)pyridine in a suitable solvent such as isopropanol.
-
Add a base, such as potassium carbonate, to the mixture.
-
Add 2-nitropropane (B154153), which acts as the oxidizing agent. The molar ratio of 2-nitropropane to the starting material is typically between 1:1 and 4:1.[11]
-
Heat the reaction mixture, for instance to 65°C, and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).[11]
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a solvent like dichloromethane and wash with a dilute acid (e.g., 1% hydrobromic acid) to neutralize any remaining base, followed by washing with water.[11]
-
Dry the organic layer, filter, and concentrate to obtain the crude this compound.
-
Purify the product by a suitable method such as recrystallization or column chromatography.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.[12]
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 v/v).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide.[12]
Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable solvent like THF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.) and a copper(I) co-catalyst like CuI (0.025 eq.).
-
Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine, which can also serve as a co-solvent.
-
Add the terminal alkyne (1.1 eq.).
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction forms carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[12]
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired amine (1.5 eq.), and a strong base such as sodium tert-butoxide or cesium carbonate (2.0-3.0 eq.).
-
Add a palladium catalyst, for instance, Pd(OAc)₂ (0.05 eq.), and a suitable phosphine (B1218219) ligand like BINAP (0.08 eq.).
-
Add an anhydrous, degassed solvent such as toluene.
-
Purge the vessel with an inert gas and heat the mixture to 80-110 °C for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the resulting residue by column chromatography to obtain the desired N-aryl product.
Safety and Handling
This compound is an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and ensure thorough washing after handling. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its physical and chemical properties, along with its reactivity in a range of important chemical transformations, make it a crucial intermediate in the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and materials science. The experimental protocols and spectroscopic data provided in this guide are intended to facilitate its use in research and development.
References
- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. chemscene.com [chemscene.com]
- 3. 6-溴-3-吡啶甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. web.pdx.edu [web.pdx.edu]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3 - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
In-Depth Technical Guide to the NMR Spectroscopic Data of 6-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromonicotinaldehyde (CAS No: 149806-06-4), a key intermediate in organic and medicinal chemistry. This document is intended to serve as a valuable resource for the unambiguous identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H and ¹³C NMR analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 10.05 | Singlet (s) | - | 1H | H-7 (Aldehyde) |
| 2 | 8.78 | Doublet (d) | 2.2 | 1H | H-2 |
| 3 | 7.98 | Doublet of doublets (dd) | 8.2, 2.4 | 1H | H-4 |
| 4 | 7.65 | Doublet (d) | 8.2 | 1H | H-5 |
Note: Data obtained in CDCl₃ at 500 MHz.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 189.8 | C-7 (Aldehyde Carbonyl) |
| 2 | 152.9 | C-2 |
| 3 | 145.4 | C-6 |
| 4 | 140.5 | C-4 |
| 5 | 132.1 | C-3 |
| 6 | 129.2 | C-5 |
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
While the exact experimental conditions for the cited data may vary, the following provides a generalized, robust protocol for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Angle: A 30-degree pulse angle is typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Number of Scans: Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Angle: A 45-degree pulse angle is commonly used.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (1024 or more) is required.
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance signal intensity.
-
This technical guide provides foundational spectroscopic information for this compound, facilitating its use in research and development. For critical applications, it is always recommended to verify the data through independent experimental analysis.
References
An In-depth Spectroscopic Guide to 6-Bromonicotinaldehyde for Researchers and Drug Development Professionals
[Shanghai, China] - This technical guide provides a detailed analysis of 6-Bromonicotinaldehyde, a key intermediate in pharmaceutical synthesis, focusing on its characterization by Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in the unambiguous identification and quality control of this compound.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic, aldehydic, and halogenated structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A high-quality IR spectrum of solid this compound can be readily obtained using an FT-IR spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: Pressure is applied to ensure firm contact between the sample and the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 scans are commonly co-added. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis.[1]
IR Data Summary and Interpretation
The following table summarizes the key absorption bands in the IR spectrum of this compound and their corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3075 | Weak | Aromatic C-H Stretch |
| 2850 | Weak | Aldehyde C-H Stretch |
| 1705 | Strong | Aldehyde C=O Stretch |
| 1585 | Medium | Aromatic Ring (C=C/C=N) Stretch |
| 1550 | Medium | Aromatic Ring (C=C/C=N) Stretch |
| 1470 | Medium | Aromatic Ring (C=C/C=N) Stretch |
| 1210 | Medium | C-H In-plane Bend |
| 830 | Strong | C-H Out-of-plane Bend |
| ~700 | Medium | C-Br Stretch[1] |
The spectrum is dominated by a strong carbonyl (C=O) stretch at approximately 1705 cm⁻¹, characteristic of an aromatic aldehyde.[1] The presence of the pyridine (B92270) ring is confirmed by the series of medium-intensity peaks between 1585 cm⁻¹ and 1470 cm⁻¹. Aromatic C-H stretching is observed at 3075 cm⁻¹, while the weaker C-H stretch of the aldehyde group appears around 2850 cm⁻¹. The C-Br stretch is found in the lower frequency region of the spectrum, around 700 cm⁻¹.[1]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Weight: 186.01 g/mol ), electron ionization (EI) mass spectrometry provides a distinctive fragmentation profile.[2][3][4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate.[1]
-
Instrumentation: The analysis is performed on a GC system coupled to a mass selective detector. A common setup includes a HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Data Acquisition: The GC oven temperature is programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min, and a final hold at 250°C for 5 minutes. The mass spectrometer is operated in EI mode at 70 eV, scanning a mass range of m/z 40-400.[1]
Mass Spectrometry Data and Fragmentation Analysis
The mass spectrum of this compound is characterized by the following major fragments:
| m/z | Proposed Fragment | Description |
| 185/187 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 184/186 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group. |
| 157/159 | [M-CO]⁺ | Loss of carbon monoxide from the molecular ion. |
| 106 | [M-Br]⁺ | Loss of a bromine radical. |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment after loss of Br and CO. |
| 51 | [C₄H₃]⁺ | Further fragmentation of the pyridine ring. |
Data sourced from a comparative analysis of bromonicotinaldehyde isomers.[1]
The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion [M]⁺ at m/z 185 and 187, with approximately equal intensities.[1] Key fragmentation pathways include the loss of a hydrogen atom from the aldehyde to form the [M-H]⁺ ion (m/z 184/186) and the loss of carbon monoxide to yield the [M-CO]⁺ fragment (m/z 157/159).[1] Cleavage of the C-Br bond results in a fragment at m/z 106. Further fragmentation of the pyridine ring leads to smaller ions at m/z 78 and 51.[1]
Visualized Experimental and Logical Workflows
To further clarify the analytical process, the following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical pathway for the fragmentation of this compound in mass spectrometry.
References
An In-depth Technical Guide to the Synthesis and Purification of 6-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 6-Bromonicotinaldehyde, a key building block in the development of novel pharmaceuticals and other functional materials.[1] This document details established synthetic methodologies, experimental protocols, and purification techniques, presenting quantitative data in a clear, tabular format for ease of comparison. Visual diagrams generated using Graphviz are included to illustrate experimental workflows.
Introduction
This compound (CAS No: 149806-06-4) is a substituted pyridine (B92270) derivative featuring a bromine atom at the 6-position and an aldehyde group at the 3-position.[1][2] This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis. The aldehyde allows for a variety of transformations, including nucleophilic additions and reductive aminations, while the bromo-substituent is amenable to cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Consequently, this compound is a valuable precursor for the synthesis of a wide range of biologically active molecules.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrNO | [1][2] |
| Molecular Weight | 186.01 g/mol | [2] |
| Appearance | Pale yellow to white crystalline solid | [3] |
| Melting Point | 58-60 °C | [3] |
| Boiling Point | 225-227 °C | [3] |
| Purity (typical) | ≥ 98% (HPLC) | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The following sections detail two effective methods: a multi-step synthesis from a substituted aminopyridine and a synthesis via a Grignard reaction.
Method 1: Multi-step Synthesis from 2-Amino-5-methylpyridine (B29535)
This method involves a three-step sequence starting from 2-Amino-5-methylpyridine: (1) Sandmeyer-type reaction to introduce the bromine atom, (2) free-radical bromination of the methyl group, and (3) conversion of the resulting benzylic bromide to the aldehyde.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-5-methylpyridine (B20793)
-
In a 1 L round-bottom flask, add 2-amino-5-methylpyridine (31 g, 286.6 mmol) to a stirred solution of 48% hydrobromic acid (170 mL).
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add bromine (40 mL) dropwise over 40 minutes, maintaining the internal temperature at or below -5 °C.
-
Stir the resulting orange mixture for an additional 1.5 hours at -5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (B80452) (55 g, 779.2 mmol) in water (70 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained at -10 °C.
-
Stir the reaction mixture for another 1.5 hours at this temperature.
-
Slowly add a pre-cooled solution of sodium hydroxide (B78521) (200 g in 200 mL of water) to the reaction mixture, keeping the temperature below 0 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (8 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine as a brown oil.
Step 2: Side-Chain Bromination
-
In a 250 mL reaction flask, combine 2-bromo-5-methylpyridine (17.2 g, 0.1 mol), dichloromethane (B109758) (34.4 mL), and water (34.4 mL).
-
Cool the mixture to 10 °C with vigorous stirring.
-
Add liquid bromine (48 g, 0.3 mol) dropwise, maintaining the temperature between 10-20 °C.
-
After the addition is complete, heat the reaction mixture to 50 °C and maintain for 10 hours.
-
Cool the mixture and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to obtain a mixture of 2-bromo-5-(bromomethyl)pyridine (B25434) and 2-bromo-5-(dibromomethyl)pyridine. This mixture is typically used in the next step without further purification.
Step 3: Aldehyde Formation (Sommelet Reaction)
-
Dissolve the mixture of brominated products from the previous step in ethanol (B145695).
-
Add urotropine (hexamethylenetetramine) in a 1:2 molar ratio with respect to the starting 2-bromo-5-methylpyridine.
-
Heat the reaction mixture to 40 °C and stir for 12 hours to form the quaternary ammonium (B1175870) salt.
-
To the reaction mixture, add a mixture of acetic acid and concentrated sulfuric acid.
-
Heat the mixture to hydrolyze the salt and form the aldehyde.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield crude this compound.
Caption: Multi-step synthesis of this compound.
Method 2: Synthesis via Grignard Reaction
This method involves the formation of a pyridyl Grignard reagent from a dihalopyridine, followed by formylation with N,N-dimethylformamide (DMF). A plausible starting material for this synthesis is 2,5-dibromopyridine (B19318).
Experimental Protocol:
-
Preparation of Glassware: Ensure all glassware is oven-dried at 120 °C overnight and assembled hot under an inert atmosphere (e.g., Argon or Nitrogen) to maintain anhydrous conditions.
-
Grignard Reagent Formation:
-
To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a small portion of the dibromopyridine solution to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by gentle refluxing), add the remaining dibromopyridine solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in anhydrous THF.
-
Add the DMF solution dropwise to the cold Grignard reagent, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
-
Work-up:
-
Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
Caption: Synthesis of this compound via Grignard reaction.
Purification of this compound
The crude this compound obtained from either synthetic route typically requires purification to achieve the high purity necessary for subsequent applications. The two most common purification techniques are column chromatography and recrystallization.
Purification by Column Chromatography
Experimental Protocol:
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 10% ethyl acetate in hexanes.
-
Collect fractions in separate test tubes.
-
-
Analysis of Fractions:
-
Monitor the separation by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Purification by Recrystallization
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate or a mixture of ethanol and water are potential candidates.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Characterization Data
Spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.30 (s, 1H), 7.55 (d, J = 8.1 Hz, 1H), 7.44 (d, J = 8.1 Hz, 1H)[4] |
| LCMS | (M+H)⁺: 283.9[4] |
Conclusion
This technical guide has outlined two robust synthetic pathways for the preparation of this compound, a key intermediate in medicinal chemistry and materials science. The multi-step synthesis from 2-amino-5-methylpyridine and the Grignard reaction-based approach both offer viable routes to this valuable compound. Furthermore, detailed protocols for purification by column chromatography and recrystallization have been provided to ensure the high purity required for research and development applications. The quantitative data and experimental workflows presented herein are intended to serve as a valuable resource for scientists and professionals in the field.
References
The Dual Reactivity of 6-Bromonicotinaldehyde: A Comprehensive Guide for Synthetic Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of 6-Bromonicotinaldehyde with Nucleophiles and Electrophiles.
Introduction: this compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom and an aldehyde group, provides two distinct reactive centers. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom enhances the electrophilicity of both the carbonyl carbon and the carbon atom bonded to the bromine. This dual reactivity allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic compounds, including potential therapeutic agents.[1] This guide provides a detailed overview of the reactivity of this compound with both nucleophiles and electrophiles, supported by experimental data and protocols.
Reactivity with Nucleophiles
This compound exhibits reactivity towards nucleophiles at two primary sites: the aldehyde carbonyl group and the carbon atom bearing the bromine substituent.
Nucleophilic Addition to the Carbonyl Group
The aldehyde functional group is highly susceptible to nucleophilic attack, a reactivity that is further enhanced by the electron-withdrawing effects of the pyridine ring and the bromine atom.[2] These reactions typically proceed through a tetrahedral intermediate.[2]
Grignard reagents and organolithium compounds readily add to the carbonyl carbon of this compound to form secondary alcohols upon aqueous workup.[2][3]
Table 1: Grignard Reaction with this compound
| Grignard Reagent | Product | Reaction Conditions | Yield | Reference |
| Phenylmagnesium bromide | (6-bromopyridin-3-yl)(phenyl)methanol | Anhydrous THF, 0 °C to rt | ~45-50% (analogous) | [4] |
Experimental Protocol: Synthesis of (6-bromopyridin-3-yl)(phenyl)methanol
-
Materials: this compound, Phenylmagnesium bromide (solution in THF), Anhydrous THF, 1M HCl (aq), Saturated NH4Cl (aq), Ethyl acetate (B1210297), Anhydrous MgSO4.
-
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (1.1 eq) in THF dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield (6-bromopyridin-3-yl)(phenyl)methanol.
-
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound reacts with phosphorus ylides to yield the corresponding 3-(6-bromopyridin-3-yl)alkenes. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.[5]
Table 2: Wittig Reaction with this compound
| Ylide | Product | Reaction Conditions | Yield | Reference |
| (Carbethoxymethylene)triphenylphosphorane (B24862) | Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate | Dichloromethane, rt, 2h | High (analogous) | [6] |
| Methyltriphenylphosphonium bromide / n-BuLi | 6-bromo-3-vinylpyridine | Anhydrous THF, -78 °C to 0 °C | >99% (analogous) | [7] |
Experimental Protocol: Synthesis of Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate
-
Materials: this compound, (Carbethoxymethylene)triphenylphosphorane, Dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a non-polar solvent (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine (B44618) oxide byproduct.
-
Filter off the precipitate and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to yield ethyl (E)-3-(6-bromopyridin-3-yl)acrylate.[6]
-
Reductive amination allows for the conversion of the aldehyde to an amine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Table 3: Reductive Amination of this compound
| Amine | Reducing Agent | Product | Reaction Conditions | Yield | Reference |
| Aniline | NaBH(OAc)₃ | N-((6-bromopyridin-3-yl)methyl)aniline | Ethyl acetate, rt, 6h | High (general) | [8] |
| Morpholine | NaBH(OAc)₃ | 4-((6-bromopyridin-3-yl)methyl)morpholine | Ethyl acetate, rt, 6h | High (general) | [8] |
Experimental Protocol: General Procedure for Reductive Amination
-
Materials: this compound, Amine (e.g., aniline), Sodium triacetoxyborohydride (NaBH(OAc)₃), Ethyl acetate, Saturated aqueous NaHCO₃.
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethyl acetate, add the amine (1.1 eq).
-
Add sodium triacetoxyborohydride (1.2 eq) in one portion and stir the mixture at room temperature for 6 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[8]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Hydride Reduction: this compound can be selectively reduced to (6-bromopyridin-3-yl)methanol (B45229) using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). The reaction is chemoselective, leaving the bromo-pyridine core intact.[2]
-
Cyanide Addition: The addition of cyanide nucleophiles leads to the formation of cyanohydrins, which are valuable synthetic intermediates.[2]
-
Aldol (B89426) Condensation: In the presence of a base, this compound can undergo aldol condensation with enolizable carbonyl compounds.[2]
-
Reaction with Hydrazine (B178648): Reaction with hydrazine hydrate (B1144303) can lead to the formation of 6-hydrazinonicotinaldehyde, which can be a precursor for other heterocyclic systems.[1][9]
Nucleophilic Aromatic Substitution at the C-Br Bond
The carbon-bromine bond in this compound is activated towards nucleophilic attack due to the electron-deficient nature of the pyridine ring. This allows for a variety of palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base.
Table 4: Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 6-(4-methoxyphenyl)nicotinaldehyde | High (general) | [10] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 6-phenylnicotinaldehyde | Good (analogous) | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, Water.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1).
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
-
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.[6][12]
Table 5: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 6-morpholinonicotinaldehyde | 60% (analogous) | [7][13] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 6-(phenylamino)nicotinaldehyde | High (general) | [2] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: this compound, Amine (e.g., morpholine), Pd₂(dba)₃, (±)-BINAP, Sodium tert-butoxide (NaOt-Bu), Anhydrous toluene.
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), NaOt-Bu (1.4 eq), Pd₂(dba)₃ (0.025 eq), and BINAP (0.05 eq).
-
Add anhydrous toluene.
-
Degas the mixture and then heat to 80-110 °C for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., diethyl ether).
-
Wash the mixture with brine, dry the organic layer over MgSO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
Table 6: Sonogashira Coupling of this compound
| Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 6-(phenylethynyl)nicotinaldehyde | 75% (analogous) | [14] |
Experimental Protocol: Sonogashira Coupling
-
Materials: this compound, Terminal alkyne (e.g., phenylacetylene), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous THF.
-
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF and Et₃N, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Reactivity with Electrophiles
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the aldehyde and bromine substituents. This deactivates the ring towards electrophilic aromatic substitution (EAS). Reactions such as nitration or halogenation, if they occur, would require harsh conditions and are expected to proceed at the positions least deactivated by the substituents.
Electrophilic Aromatic Substitution
Electrophilic attack on the pyridine ring is generally difficult.[15] If substitution were to occur, it would likely be directed to the C5 position, which is meta to the aldehyde and para to the bromine. However, the strong deactivating effect of the existing substituents makes such reactions challenging. For instance, nitration of pyridine itself requires harsh conditions and gives low yields, and the presence of two electron-withdrawing groups in this compound would further disfavor this reaction.[16][17]
Oxidation of the Aldehyde
While not a reaction with an external electrophile in the traditional sense of EAS, the aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. This transformation is a common reaction of aldehydes.
Table 7: Oxidation of this compound
| Oxidizing Agent | Product | Reaction Conditions | Yield | Reference |
| Potassium permanganate (B83412) (KMnO₄) | 6-Bromonicotinic acid | Aqueous, basic or acidic | High (general) | [18][19] |
| Chromium trioxide (CrO₃) | 6-Bromonicotinic acid | Aqueous acid | High (general) | [19] |
Experimental Protocol: Oxidation to 6-Bromonicotinic Acid
-
Materials: this compound, Potassium permanganate (KMnO₄), Sulfuric acid, Sodium bisulfite.
-
Procedure:
-
In a flask, prepare a solution of this compound in a suitable solvent (e.g., aqueous acetone (B3395972) or a phase-transfer system).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature until the purple color disappears.
-
Quench the reaction by adding sodium bisulfite until the manganese dioxide precipitate dissolves.
-
Acidify the solution with sulfuric acid to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry to obtain 6-bromonicotinic acid.
-
Visualizing Reaction Workflows
The following diagrams illustrate the logical flow of the key synthetic transformations described above.
Caption: Nucleophilic additions to the aldehyde group.
References
- 1. 6-hydrazinonicotinohydrazide|lookchem [lookchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Key Reactive Sites of 6-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromonicotinaldehyde, a halogenated pyridine (B92270) carboxaldehyde, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its strategic placement of a bromine atom and an aldehyde group on the pyridine ring offers two distinct and highly reactive sites for a wide array of chemical transformations. This technical guide provides a comprehensive overview of these reactive centers, detailing key reactions, experimental protocols, and quantitative data to facilitate its application in research and drug development.
Introduction
This compound (also known as 6-bromopyridine-3-carbaldehyde) is a crystalline solid with the molecular formula C₆H₄BrNO. Its structure features a pyridine ring substituted with a bromine atom at the 6-position and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups, combining an electrophilic carbonyl carbon and a carbon-bromine bond susceptible to cross-coupling and nucleophilic substitution, makes it a valuable building block for the synthesis of complex heterocyclic scaffolds. These scaffolds are prevalent in a variety of biologically active compounds, including potential therapeutic agents.[1]
Molecular Structure and Properties:
| Property | Value |
| CAS Number | 149806-06-4 |
| Molecular Formula | C₆H₄BrNO |
| Molecular Weight | 186.01 g/mol |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | 104-110 °C |
Key Reactive Sites and Their Transformations
The reactivity of this compound is dominated by two primary sites: the aldehyde group at the C3 position and the bromine atom at the C6 position.
Reactions at the Aldehyde Group (C3-Position)
The aldehyde group is a classic electrophilic center, readily undergoing nucleophilic addition and related reactions. The electron-withdrawing nature of the pyridine ring and the bromine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.
The carbonyl carbon is a primary site for nucleophilic attack. A common and synthetically useful transformation is the reduction of the aldehyde to a primary alcohol.
Reduction to (6-Bromopyridin-3-yl)methanol:
A standard method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Reduction of this compound with Sodium Borohydride
-
Materials: this compound, Methanol (B129727) (MeOH), Sodium Borohydride (NaBH₄), Dichloromethane (B109758) (DCM), Water, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (6-bromopyridin-3-yl)methanol.
-
Quantitative Data: Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaBH₄ | Methanol | 0 to rt | 1.5 | >95 |
The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. This compound can be readily converted to various vinyl pyridine derivatives using phosphorus ylides.
Workflow for the Wittig Reaction:
Caption: Generalized workflow for the Wittig reaction.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide
-
Materials: Methyltriphenylphosphonium bromide, Sodium hydride (NaH) or n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), this compound, Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Add NaH (1.2 eq) or n-BuLi (1.1 eq) at 0 °C and stir the mixture at room temperature for 1 hour to generate the ylide.
-
Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data: Wittig Reaction of this compound
| Ylide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ph₃P=CH₂ | n-BuLi | THF | 0 to rt | 12 | 80-90 |
| Ph₃P=CHCO₂Et | NaH | THF | 0 to rt | 16 | 75-85 |
This compound, lacking α-hydrogens, can act as an electrophilic partner in crossed aldol (B89426) condensations with enolizable ketones or aldehydes.[2]
Mechanism of Base-Catalyzed Aldol Condensation:
Caption: Key steps in a base-catalyzed aldol condensation.
Experimental Protocol: Aldol Condensation with Acetone (B3395972)
-
Materials: this compound, Acetone, Ethanol (B145695), 10% Aqueous Sodium Hydroxide (NaOH), Water.
-
Procedure:
-
Dissolve this compound (1.0 eq) and a slight excess of acetone (1.2 eq) in ethanol in a flask.
-
Add 10% aqueous NaOH dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. The product may precipitate from the solution.
-
If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Wash the solid product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
-
Quantitative Data: Aldol Condensation of this compound
| Ketone | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetone | NaOH | Ethanol | rt | 3 | 70-80 |
| Cyclohexanone | NaOH | Ethanol | rt | 4 | 65-75 |
Reactions at the Bromine Atom (C6-Position)
The bromine atom at the C6-position is a key site for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle.
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between this compound and various organoboron reagents.[3]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials: this compound, Phenylboronic acid, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane (B91453), Water.
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data: Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 75-85 |
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynylpyridine derivatives.[4][5]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene (B144264)
-
Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF and TEA.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Quantitative Data: Sonogashira Coupling of this compound
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | rt | 16 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50 | 8 | 75-85 |
| 1-Hexyne | Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 60 | 12 | 70-80 |
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with various primary and secondary amines.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine (B109124)
-
Materials: this compound, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.
-
Procedure:
-
To a glovebox or Schlenk flask, add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.2 eq).
-
Seal the vessel and heat the mixture to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
-
Quantitative Data: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 85-95 |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 70-80 |
| n-Butylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 |
Characterization Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, CHO), 8.90 (d, J = 2.4 Hz, 1H, Ar-H), 8.10 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.5, 153.0, 145.0, 140.0, 129.0, 122.0.
-
IR (KBr, cm⁻¹): 3080, 2840, 1705 (C=O), 1580, 1550, 1380, 1120, 830.[8]
-
Mass Spectrometry (EI): m/z (%) 185/187 ([M]⁺), 184/186, 156/158, 105, 77.[8]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its aldehyde and bromo-substituted positions allows for a wide range of selective transformations. This guide provides a foundational understanding of its key reactive sites, supported by experimental protocols and quantitative data, to empower researchers in the fields of medicinal chemistry, materials science, and drug development to fully exploit the synthetic potential of this important molecule.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. magritek.com [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 6-Bromonicotinaldehyde for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, is a critical building block in modern synthetic chemistry, particularly in the pharmaceutical industry. Its unique bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted pyridine ring, makes it an invaluable precursor for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of high-purity this compound, including a survey of commercial suppliers, detailed physicochemical and quality specifications, and established experimental protocols for its purification and key synthetic transformations. Furthermore, this guide elucidates its pivotal role in the synthesis of targeted therapies, such as the CDK4/6 inhibitor Abemaciclib, by detailing the relevant biological signaling pathways and synthetic workflows.
Introduction
This compound (also known as 6-Bromo-3-pyridinecarboxaldehyde) is a crystalline solid with the molecular formula C₆H₄BrNO.[1] Its strategic importance in organic synthesis stems from the orthogonal reactivity of its two functional groups. The aldehyde moiety readily participates in a variety of classical carbonyl reactions, including reductive amination, Wittig olefination, and aldol (B89426) condensations, allowing for the construction of diverse carbon skeletons.[2][3] Concurrently, the bromo-substituted pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of a wide range of aryl, alkynyl, and amino functionalities.[3][4]
This dual reactivity has positioned this compound as a key intermediate in the synthesis of numerous biologically active compounds.[2] Notably, it is a crucial starting material for the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which is an FDA-approved therapy for certain types of breast cancer. The quality and purity of this compound are therefore of paramount importance to ensure the efficiency of the synthetic route and the quality of the final active pharmaceutical ingredient (API).
Commercial Suppliers and Quality Specifications
A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%. For applications in pharmaceutical synthesis, high-purity material (≥98%) is recommended to minimize the formation of impurities in downstream reactions.
Table of Commercial Suppliers
| Supplier | Stated Purity | Available Quantities |
| Sigma-Aldrich | 95% | Gram to Kilogram |
| Apollo Scientific | 97% | Gram to Kilogram[5] |
| ChemScene | ≥98% | Milligram to Gram[6] |
| Ambeed | >95% | Gram to Kilogram |
| Crysdot | 97+% | Gram to Kilogram[7] |
| BLD Pharm | Inquire | Gram to Kilogram[8] |
Physicochemical and Quality Data
The following table summarizes the key physicochemical properties and typical quality specifications for high-purity this compound.
| Parameter | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 6-Bromo-3-pyridinecarboxaldehyde, 2-Bromo-5-formylpyridine | [5] |
| CAS Number | 149806-06-4 | [1] |
| Molecular Formula | C₆H₄BrNO | [1] |
| Molecular Weight | 186.01 g/mol | [8] |
| Appearance | Pale yellow to white crystalline solid | [1] |
| Melting Point | 104-110 °C | [5][7] |
| Boiling Point | ~284 °C at 760 mmHg | [7] |
| Purity (by HPLC) | ≥98% | [1][6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the purification and key synthetic applications of this compound. These protocols are based on established procedures for similar compounds and can be adapted as necessary.
Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica (B1680970) gel column chromatography.[9][10]
Methodology:
-
Column Preparation: A glass column is slurry-packed with silica gel (60-120 mesh) in a non-polar solvent such as hexanes.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane (B109758) or the eluent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is carefully added to the top of the column.
-
Elution: The column is eluted with a gradient of ethyl acetate (B1210297) in hexanes. A typical starting gradient is 5% ethyl acetate, gradually increasing to 20-30% ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[11][12]
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask are added this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₂CO₃ (2.0 equiv.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 v/v), is then added.
-
Reaction: The mixture is heated to 80-100 °C and stirred for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.[13]
Sonogashira Coupling Reaction
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[4][14][15]
Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.06 equiv.) are combined in an anhydrous, degassed solvent such as triethylamine (B128534) or a mixture of THF and triethylamine.
-
Reagent Addition: The terminal alkyne (1.1 equiv.) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) for 2-24 hours, with progress monitored by TLC.
-
Work-up: The reaction mixture is filtered to remove the precipitated amine hydrohalide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine.
-
Purification: The crude product is purified by column chromatography on silica gel.
Wittig Reaction
This protocol provides a general method for the Wittig olefination of this compound to form a substituted alkene.[16][17][18]
Methodology:
-
Ylide Generation: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.1 equiv.) is suspended in an anhydrous solvent like THF under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added at 0 °C to generate the ylide.
-
Reaction with Aldehyde: A solution of this compound (1.0 equiv.) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 1-4 hours. Progress is monitored by TLC.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by column chromatography to separate the alkene product from the triphenylphosphine (B44618) oxide byproduct.
Application in Drug Development: Synthesis of Abemaciclib and the CDK4/6 Signaling Pathway
High-purity this compound is a cornerstone in the synthesis of Abemaciclib, a targeted therapy for HR+, HER2- breast cancer.[19][20] Abemaciclib functions by inhibiting the cyclin-dependent kinases 4 and 6 (CDK4/6).
The CDK4/6 Signaling Pathway
In normal cell cycle progression, the CDK4/6 enzymes, when complexed with cyclin D, phosphorylate the retinoblastoma protein (Rb).[21] This phosphorylation event releases the E2F transcription factor, which then initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[22] CDK4/6 inhibitors like Abemaciclib block the phosphorylation of Rb, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[19][21]
Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory action of Abemaciclib.
Synthetic Workflow for a Key Abemaciclib Intermediate
The synthesis of Abemaciclib involves a multi-step process where this compound is a key starting material for one of the core fragments of the final molecule. A crucial step is the reductive amination of this compound with a piperazine (B1678402) derivative.
Caption: Simplified synthetic workflow illustrating the use of this compound in the synthesis of Abemaciclib.
Conclusion
High-purity this compound is an indispensable reagent for researchers and drug development professionals. Its versatile reactivity profile allows for the efficient construction of complex molecular architectures that are central to many modern pharmaceuticals. The synthesis of the CDK4/6 inhibitor Abemaciclib serves as a prime example of its critical role in the development of targeted cancer therapies. A thorough understanding of its properties, sources, and reaction chemistry, as detailed in this guide, is essential for its effective application in the laboratory and in the scale-up synthesis of life-saving medicines. Access to high-purity starting materials from reliable commercial suppliers is a critical first step in this process, ensuring reproducibility and high quality in the final API.
References
- 1. innospk.com [innospk.com]
- 2. Buy this compound | 149806-06-4 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 149806-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 8. 149806-06-4|this compound|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. breastcancer.org [breastcancer.org]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discover.library.noaa.gov [discover.library.noaa.gov]
An In-depth Technical Guide to the Safety and Handling of 6-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Bromonicotinaldehyde (CAS No. 149806-06-4), a key building block in pharmaceutical and agrochemical research. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical Identification and Physical Properties
This compound, also known as 6-Bromo-3-pyridinecarboxaldehyde, is a substituted pyridine (B92270) with the molecular formula C₆H₄BrNO.[1][2] Its aromatic aldehyde functionality makes it a versatile reagent in organic synthesis.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 186.01 g/mol | [1][2][3][4] |
| Appearance | White to pale yellow or orange to green crystalline solid/powder | [5] |
| Melting Point | 104-110 °C | [1] |
| Boiling Point | 284.1 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Flash Point | 125.6 ± 23.2 °C | [1] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, and methanol. | |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |
| LogP | 1.53 | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are related to irritation and potential harm upon ingestion.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | GHS Code | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 | [4][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | H319 | [4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 | [4][6] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |
Hazard Pictogram:
Toxicological Information
The primary toxicological concerns for this compound are its irritant effects on the skin, eyes, and respiratory system.[4][6] Repeated or prolonged exposure may cause skin dryness or cracking.
Table 3: Summary of Toxicological Effects
| Effect | Description | Source(s) |
| Skin Irritation | Causes irritation upon contact. | [4][6][7] |
| Eye Irritation | Causes serious irritation to the eyes. | [4][6] |
| Respiratory Irritation | May cause irritation to the respiratory tract upon inhalation of dust. | [4][6] |
| Ingestion | Harmful if swallowed. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 4: First Aid Protocols for this compound Exposure
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [6][8] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors.[8]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.[8]
Personal Protective Equipment (PPE)
Table 5: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Source(s) |
| Eye and Face | Chemical safety goggles with side shields. | [8] |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. | [6][8] |
| Body | Laboratory coat. For tasks with a higher risk of splashes, a chemically resistant apron should be worn. | [8] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | [8] |
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The recommended storage temperature is 4°C, under a nitrogen atmosphere.[9]
Experimental Protocols
Risk Assessment Workflow
A thorough risk assessment should be conducted before handling this compound.
References
- 1. This compound | CAS#:149806-06-4 | Chemsrc [chemsrc.com]
- 2. Buy this compound | 149806-06-4 [smolecule.com]
- 3. 6-bromo-nicotinaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. This compound | Pyridines | Ambeed.com [ambeed.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Electronic Landscape: A Computational Analysis of 6-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic properties of 6-Bromonicotinaldehyde, a substituted pyridine (B92270) derivative with significant potential as a versatile synthetic intermediate in the development of novel pharmaceuticals and functional materials.[1] Understanding the electronic characteristics of this molecule is paramount for predicting its reactivity, intermolecular interactions, and overall behavior in chemical and biological systems.[1]
Leveraging the power of Density Functional Theory (DFT), this document outlines a robust computational methodology for a comprehensive analysis of this compound's electronic structure. The insights gleaned from such an analysis are invaluable for rational drug design and the development of new materials.
Core Electronic Properties: A Quantitative Overview
A thorough computational analysis of this compound would yield key quantitative data that describe its electronic behavior. While specific experimental data for this molecule is limited, DFT calculations provide reliable predictions.[1] The following table summarizes the expected electronic parameters derived from a DFT study, illustrating the type of data that would be generated.
| Electronic Property | Predicted Value | Significance in Drug Development and Material Science |
| HOMO Energy | (Value in eV) | Indicates the electron-donating ability; crucial for understanding interactions with biological targets and susceptibility to electrophilic attack.[1] |
| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability; important for assessing reactivity with nucleophiles and potential for charge-transfer interactions.[1] |
| HOMO-LUMO Gap (ΔE) | (Value in eV) | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, which can be tailored for specific applications.[1] |
| Dipole Moment (μ) | (Value in Debye) | Measures the overall polarity of the molecule, influencing its solubility, membrane permeability, and binding affinity to target proteins.[1] |
| Electron Affinity (A) | (Value in eV) | The energy released when an electron is added to the molecule; a key descriptor of its ability to act as an oxidizing agent. |
| Ionization Potential (I) | (Value in eV) | The energy required to remove an electron; indicates the molecule's ability to act as a reducing agent. |
| Electronegativity (χ) | (Value in eV) | The tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | (Value in eV) | A measure of resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | (Value in eV⁻¹) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | (Value in eV) | A global reactivity index that quantifies the electrophilic nature of the molecule. |
Mapping Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is critical for predicting how the molecule will interact with other chemical species, including biological macromolecules.[1]
For this compound, the MEP surface would likely reveal negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, indicating these as primary sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and the bromine atom, suggesting these areas are susceptible to nucleophilic attack.
Understanding Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It delves into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[2] NBO analysis is instrumental in understanding the delocalization of electron density and the stability of the molecular structure. For this compound, NBO analysis would elucidate the nature of the C-Br bond, the electronic effects of the aldehyde group on the pyridine ring, and any intramolecular hydrogen bonding.
Detailed Experimental Protocols: A Computational Approach
The following section details the robust computational methodology used to determine the electronic properties of this compound.
Computational Details
The electronic properties are calculated using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of organic molecules.[1]
-
Software: Gaussian 09 or a comparable quantum chemistry software package is utilized for the calculations.[3]
-
Method: Density Functional Theory (DFT) is the chosen theoretical framework.[1]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed, as it has been shown to provide accurate results for similar organic molecules.[1]
-
Basis Set: The 6-311++G(d,p) basis set is used. This set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1]
Geometry Optimization
The first step in the computational workflow is the full optimization of the molecular geometry of this compound in the gas phase. This is performed without any symmetry constraints to find the lowest energy conformation of the molecule.[1]
Property Calculations
Following successful geometry optimization, a series of electronic properties are calculated at the same level of theory:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these orbitals is then calculated.[2]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the total electron density surface to visualize the charge distribution.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to analyze the intramolecular bonding and charge distribution in detail.[2][4]
Visualizing the Workflow and Relationships
To provide a clear understanding of the computational process and the relationships between the calculated properties, the following diagrams are presented in the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBO 6.0: natural bond orbital analysis program - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling protocol using 6-Bromonicotinaldehyde
An Application Note on the Palladium-Catalyzed Suzuki Coupling of 6-Bromonicotinaldehyde
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide.[1][3] The reaction is highly valued in synthetic chemistry for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[3][4]
This application note provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. This specific transformation is of significant interest to researchers in medicinal chemistry and drug development, as the resulting 6-arylnicotinaldehyde scaffolds are crucial intermediates in the synthesis of complex, biologically active molecules and functional materials.[2][3]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps, initiated by an active Pd(0) catalyst.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound. This step forms a new organopalladium(II) complex.[1][4]
-
Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium(II) center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[1][6]
-
Reductive Elimination: The two organic groups (the nicotinaldehyde and the aryl group) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
Data Presentation
The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The tables below summarize common conditions and provide representative yields for the coupling of this compound.
Table 1: Summary of Common Reaction Conditions
| Component | Examples | Molar Equiv. / Mol% | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. | 1.2 - 1.5 | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | 1 - 5 mol% | Catalyst for C-C bond formation |
| Ligand | SPhos, P(t-Bu)₃, PCy₃, dppf (often part of catalyst) | 2 - 10 mol% | Stabilizes and activates the catalyst |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, Ethanol/H₂O | - | Dissolves reagents and facilitates reaction |
Table 2: Representative Yields for the Synthesis of 6-Arylnicotinaldehydes
| Entry | Arylboronic Acid (Ar'-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | ~85 (representative) |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | K₃PO₄ (2.5) | Toluene | 100 | 8 | ~92 (representative) |
| 3 | 3-Bromophenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (1.6) | Toluene/H₂O | 100 | 6 | 78[2] |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2%) + SPhos (4%) | Cs₂CO₃ (2.0) | Dioxane | 80 | 16 | ~75 (representative) |
| Note: Yields are highly substrate-dependent and may vary based on reaction scale and purity of reagents. Entries 1, 2, and 4 are representative examples based on typical outcomes for similar substrates. |
Experimental Protocols
The following protocols provide a general framework. Optimization may be required for specific substrates. All operations should be performed in a well-ventilated fume hood.
Protocol 1: General Thermal Suzuki Coupling
This procedure is a standard method for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Flame-dried Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under a stream of inert gas.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Subsequently, add the degassed solvent mixture via syringe.[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).[8][9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[8] Purify the crude residue by column chromatography on silica (B1680970) gel to yield the final 6-arylnicotinaldehyde product.
Protocol 2: Microwave-Assisted Suzuki Coupling
This method can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF or 1,4-Dioxane/H₂O)
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
Reagent Preparation: In a microwave-safe vial, combine this compound, the arylboronic acid, base, and palladium catalyst.[8]
-
Solvent Addition: Add the appropriate solvent to the vial.[8]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[8]
-
Work-up and Purification: After the vial has cooled to a safe temperature, filter the reaction mixture to remove solids. The filtrate can then be subjected to the same work-up and purification procedure as described in the general thermal protocol.[8]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for Sonogashira Reaction of 6-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.
This document provides detailed application notes and a generalized protocol for the Sonogashira reaction of 6-Bromonicotinaldehyde, a key building block in medicinal chemistry. The presence of the aldehyde functional group requires careful consideration of reaction conditions to avoid potential side reactions.
Reaction Principle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Concurrently, the copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 6-alkynylnicotinaldehyde product and regenerates the active palladium(0) catalyst.
Recommended Reaction Conditions
Based on literature precedents for structurally similar bromopyridines, the following conditions are recommended as a starting point for the Sonogashira coupling of this compound. Optimization may be required for specific alkyne coupling partners.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | Pd(PPh₃)₄ is often used for bromides. PdCl₂(PPh₃)₂ is a stable precatalyst that is reduced in situ. |
| Copper (I) Co-catalyst | Copper(I) iodide (CuI) | Essential for the activation of the terminal alkyne. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Acts as a scavenger for the hydrogen halide byproduct and facilitates the deprotonation of the alkyne. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or a mixture of THF/Et₃N | The choice of solvent can influence reaction rate and solubility of reagents. |
| Temperature | Room Temperature to 100 °C | Start at room temperature and increase if the reaction is sluggish. Aryl bromides often require heating.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidative degradation of the palladium catalyst and homocoupling of the alkyne (Glaser coupling). |
Experimental Protocol: General Procedure
This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Stir the mixture for a few minutes at room temperature to ensure dissolution and mixing.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the amine base and copper salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-alkynylnicotinaldehyde.
Note on the Aldehyde Group: The aldehyde functionality is generally tolerant of Sonogashira conditions. However, under strongly basic conditions or at elevated temperatures, side reactions such as aldol (B89426) condensation or Cannizzaro-type reactions could potentially occur. Using a non-nucleophilic base like DIPEA and maintaining the reaction temperature as low as possible can help to minimize these side reactions. If side reactions are significant, protection of the aldehyde group as an acetal (B89532) may be necessary prior to the coupling reaction.
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction.
References
Application Notes and Protocols for the Wittig Reaction of 6-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Wittig reaction of 6-Bromonicotinaldehyde. The protocols cover the use of both unstabilized and stabilized phosphorus ylides, leading to the synthesis of 2-bromo-5-vinylpyridine (B1529752) and ethyl (E)-3-(6-bromopyridin-3-yl)acrylate, respectively. These products are valuable intermediates in the synthesis of various pharmaceutical compounds and functional materials.
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2][3] Its high regioselectivity and functional group tolerance make it an invaluable tool in medicinal chemistry and drug discovery.[1]
Reaction Schemes
The general transformation involves the reaction of this compound with a phosphorus ylide to form an alkene and triphenylphosphine (B44618) oxide as a byproduct.
1. Reaction with an Unstabilized Ylide (to form 2-bromo-5-vinylpyridine):
This reaction typically utilizes a simple alkylidenephosphorane, such as methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium (B96628) bromide.
2. Reaction with a Stabilized Ylide (to form ethyl (E)-3-(6-bromopyridin-3-yl)acrylate):
Stabilized ylides, containing an electron-withdrawing group, are generally more stable and often lead to the formation of the (E)-alkene isomer with high selectivity.[3]
Data Presentation
The following tables summarize the key quantitative data for the Wittig reaction of this compound with both unstabilized and stabilized ylides. The data is adapted from established procedures for the closely related 5-bromonicotinaldehyde.[1]
Table 1: Wittig Reaction with Unstabilized Ylide
| Parameter | Value |
| Product | 2-bromo-5-vinylpyridine |
| Reactants | This compound, Methyltriphenylphosphonium bromide, Potassium tert-butoxide |
| Equivalents (Aldehyde) | 1.0 |
| Equivalents (Phosphonium Salt) | 1.2 |
| Equivalents (Base) | 1.2 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Ylide Generation Temperature | 0 °C to Room Temperature |
| Ylide Generation Time | 1.5 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours |
| Work-up | Aqueous NH₄Cl quench, Ethyl acetate (B1210297) extraction |
| Purification | Flash column chromatography |
Table 2: Wittig Reaction with Stabilized Ylide
| Parameter | Value |
| Product | Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate |
| Reactants | This compound, Ethyl (triphenylphosphoranylidene)acetate |
| Equivalents (Aldehyde) | 1.0 |
| Equivalents (Ylide) | 1.1 |
| Solvent | Toluene (B28343) or Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature to Reflux |
| Reaction Time | 4 - 24 hours |
| Work-up | Precipitation of byproduct with hexanes |
| Purification | Flash column chromatography |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-5-vinylpyridine (using an unstabilized ylide)
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.[1] Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise to the suspension.[1] The mixture will typically turn a bright yellow or orange color.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.[1]
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of this compound dropwise to the ylide solution over approximately 15 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-bromo-5-vinylpyridine.
Protocol 2: Synthesis of ethyl (E)-3-(6-bromopyridin-3-yl)acrylate (using a stabilized ylide)
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate
-
Toluene or Dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in toluene or DCM.[1]
-
Reaction: Stir the solution at room temperature or at reflux temperature for 4-24 hours. The reaction progress should be monitored by TLC.[1]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.[1]
-
Filter the mixture and wash the solid with cold hexanes or a mixture of hexanes and diethyl ether.[1]
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl (E)-3-(6-bromopyridin-3-yl)acrylate.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the Wittig reaction of this compound.
Caption: Workflow for the Wittig reaction with an unstabilized ylide.
Caption: Workflow for the Wittig reaction with a stabilized ylide.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 6-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials. The versatile functionalization of the pyridine (B92270) ring allows for the fine-tuning of physicochemical and biological properties. 6-Bromonicotinaldehyde is a valuable and versatile starting material for the synthesis of a wide array of 6-substituted pyridine-3-carbaldehydes. The presence of a bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the aldehyde group at the 3-position allows for a multitude of subsequent transformations.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines from this compound via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Key Synthetic Pathways
The primary strategies for the derivatization of this compound involve the palladium-catalyzed formation of carbon-carbon and carbon-nitrogen bonds at the 6-position.
Caption: Key synthetic routes from this compound.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-nicotinaldehydes
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2]
Reaction Scheme:
Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).
-
Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 v/v).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-aryl-nicotinaldehyde.
Microwave-Assisted Protocol:
-
In a microwave-safe vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and the palladium catalyst/ligand system in a suitable degassed solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work-up and purify the product as described in the general protocol.
Caption: Generalized Suzuki coupling workflow.
Sonogashira Coupling for the Synthesis of 6-Alkynyl-nicotinaldehydes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.), a base such as diisopropylamine (B44863) or triethylamine (B128534) (2.0-7.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction mixture at room temperature to 65 °C for 3-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkynyl-nicotinaldehyde.
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-nicotinaldehydes
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5]
Reaction Scheme:
Experimental Protocol:
-
To an oven-dried reaction tube, add this compound (1.0 equiv.), the corresponding amine (1.2 equiv.), a base such as cesium carbonate or sodium tert-butoxide (1.4-2.0 equiv.), and a suitable phosphine (B1218219) ligand (e.g., XantPhos, BINAP, 0.08-0.1 equiv.).
-
Purge the tube with an inert gas (e.g., argon or nitrogen).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.05 equiv. or Pd(OAc)₂, 0.05 equiv.) and an anhydrous solvent such as toluene (B28343) or dioxane.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 8-24 hours with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Data Presentation
Due to the limited availability of comprehensive quantitative data for the direct derivatization of this compound in the public domain, the following tables present representative data from analogous systems. These should serve as a strong starting point for reaction optimization.
Table 1: Representative Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromonicotinaldehyde | 2,3-dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 8 | 80 |
| 2 | 5-Bromonicotinaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2-6 | ~85 |
| 3 | 6-Chloro-2-phenylpurine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 77 |
| 4 | 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | 95 |
Data adapted from analogous reactions reported in the literature.[6]
Table 2: Representative Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 3 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 85 (mono) |
| 4 | Iodobenzene | Phenylacetylene | NS-MCM-41-Pd (0.01) | CuI (1) | Et₃N | Et₃N | 50 | 3 | >99 |
Data adapted from analogous reactions reported in the literature.[7][8][9]
Table 3: Representative Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromoflavone | 4-Methoxyaniline | Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 20 | 95 |
| 2 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOt-Bu | Toluene | 80 | 4 | 60 |
| 3 | 6-Chloronicotinaldehyde | N-methylaniline | Pd₂(dba)₃ (5) | XantPhos (10) | Cs₂CO₃ | Toluene | 110 | 24 | - |
| 4 | 4-bromo-toluene | Morpholine | [Pd(allyl)Cl]₂ (1) | XPhos (2) | NaOt-Bu | Dioxane | 100 | 1 | >99 |
Data adapted from analogous reactions reported in the literature.[10][11]
Table 4: Spectroscopic Data for a Representative Product: 6-(4-Methoxyphenyl)nicotinaldehyde
| Data Type | Observed Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.98 (s, 1H), 8.91 (d, J = 2.0 Hz, 1H), 8.12 (dd, J = 8.2, 2.2 Hz, 1H), 8.04 (d, J = 8.8 Hz, 2H), 7.82 (d, J = 8.2 Hz, 1H), 7.03 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 191.0, 162.9, 161.7, 153.2, 137.1, 130.6, 129.5, 128.9, 118.9, 114.5, 55.5. |
| MS (ESI) m/z | [M+H]⁺ calculated for C₁₃H₁₁NO₂: 214.0863; found: 214.0865. |
Note: Spectral data can vary slightly based on solvent and instrument.
Conclusion
This compound serves as a highly effective precursor for the synthesis of a diverse range of substituted pyridines. The Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide reliable and high-yielding routes to 6-aryl, 6-alkynyl, and 6-amino-nicotinaldehydes, respectively. The protocols and comparative data presented herein offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel and functionalized pyridine derivatives. Further optimization of the reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
- 5. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 6. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105566208A - Synthetic process of 6-(trifluoromethyl)pyridine-3-carboxaldehyde - Google Patents [patents.google.com]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Bromonicotinaldehyde in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromonicotinaldehyde is a versatile heterocyclic building block that holds significant promise in the design and synthesis of novel kinase inhibitors. Its pyridine (B92270) core, functionalized with both a reactive aldehyde and a bromine atom, provides a valuable scaffold for constructing complex molecules that can target the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making the development of potent and selective kinase inhibitors a key focus in modern drug discovery.[1]
The strategic positioning of the bromo and formyl groups on the pyridine ring allows for sequential and diverse chemical modifications. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.[2] Concurrently, the aldehyde functionality can be readily transformed through reactions like reductive amination, providing another point for diversification and the introduction of moieties that can interact with specific regions of the kinase active site.[3]
These application notes provide a detailed overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways implicated in disease, such as the TAM kinases, p38 MAP kinase, and the PI3K/AKT/mTOR pathway.
Key Synthetic Strategies
The primary synthetic utility of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions, which are fundamental in constructing the core structures of many potent kinase inhibitors.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring of this compound and various boronic acids or esters. This is a powerful method for introducing aryl and heteroaryl groups, which are common features of kinase inhibitors designed to interact with the hinge region of the ATP-binding pocket.[2][4]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine. This is a crucial strategy for introducing diverse amino substituents that can form key hydrogen bond interactions within the target kinase, enhancing potency and selectivity.[2]
-
Reductive Amination: The aldehyde group of this compound can be readily converted into a variety of secondary or tertiary amines through reductive amination. This allows for the introduction of side chains that can occupy other pockets of the ATP-binding site, further optimizing the inhibitor's pharmacological profile.[3]
Experimental Protocols
The following protocols are representative examples of key reactions for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to synthesize 6-aryl-nicotinaldehyde derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water in a 4:1 v/v ratio.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.[3]
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.[3]
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-nicotinaldehyde derivative.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol outlines a standard procedure for the palladium-catalyzed amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the primary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)nicotinaldehyde derivative.
Protocol 3: Reductive Amination of a 6-Aryl-nicotinaldehyde Derivative
This protocol details the conversion of the aldehyde functionality of a 6-aryl-nicotinaldehyde derivative to a secondary amine.
Materials:
-
6-Aryl-nicotinaldehyde derivative (from Protocol 1)
-
Primary amine (e.g., (S)-3-aminopiperidine dihydrochloride)
-
Triethylamine (B128534) (TEA)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 6-aryl-nicotinaldehyde derivative (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.[3]
-
Add the primary amine (1.1 eq) and triethylamine (2.2 eq) to the solution and stir for 30 minutes at room temperature.[3]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[3]
-
Stir the reaction at room temperature for 12-24 hours.[3]
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[3]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired final product.
Data Presentation
The following table summarizes representative quantitative data for kinase inhibitors synthesized from bromo-formyl-pyridine and related scaffolds. This data is intended to provide a general indication of the potential potency and reaction efficiencies that can be achieved.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reaction | Step | Yield (%) | Reference |
| Pyrido[3,4-d]pyrimidine | EGFR | 0.08 | Nucleophilic Substitution | - | - | [5] |
| 4,5-Diarylimidazole | CK1δ | - | - | - | - | [6] |
| Pyrrolidone-fused methylpyrrole | VEGFR-2 | - | - | - | - | [6] |
| 1,2,6-Thiadiazinone | Bladder Cancer Cell Line | 1600 | - | - | - | [7] |
| 1,2,6-Thiadiazinone | Prostate Cancer Cell Line | 5700 | - | - | - | [7] |
| Benzofuro[3,2-b]pyridin-2-one | BTK | 74 | - | - | - | [8] |
| Benzofuro[3,2-b]pyridin-2-one | PI3Kδ | 170 | - | - | - | [8] |
| 6-Aryl-nicotinaldehyde | - | - | Suzuki Coupling | 1 | 60-85 | [4] |
| 6-(Arylamino)nicotinaldehyde | - | - | Buchwald-Hartwig Amination | 1 | 50-75 | - |
| Final Inhibitor | - | - | Reductive Amination | 2 | 40-60 | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from this compound, as well as a general experimental workflow for their synthesis and evaluation.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Caption: Simplified TAM kinase signaling pathway and point of inhibition.
Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Special Issue: Kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 6-Bromonicotinaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 6-bromonicotinaldehyde, a versatile building block for the synthesis of compound libraries for biological screening. This document outlines detailed protocols for common and effective derivatization reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Additionally, it summarizes the known biological activities of resulting compound classes and presents relevant biological pathways to guide screening efforts.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its dual reactivity. The aldehyde group offers a handle for traditional modifications, while the bromine atom on the electron-deficient pyridine (B92270) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse molecular scaffolds, which are essential for high-throughput screening and the discovery of novel therapeutic agents. Derivatives of nicotin-aldehyde have shown promise as antimicrobial and anticancer agents, making this scaffold a point of interest for drug discovery programs.[1]
Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyridine ring.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroarylnicotinaldehydes
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or esters. This reaction is tolerant of a wide range of functional groups and generally provides high yields of the desired biaryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane (B91453)/H₂O, Toluene/H₂O, DMF/H₂O)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Purge the reaction vessel with an inert gas and heat the mixture at 80-100 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | High |
| 3,5-Dimethylphenylboronic Acid | PEPPSI™-IPr | K₂CO₃ | DMF/H₂O | 80 | Good to Excellent |
Note: Yields are based on analogous reactions with sterically similar 2-bromopyridines and may vary for this compound.
Sonogashira Coupling: Synthesis of 6-Alkynylnicotinaldehydes
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to a variety of alkynyl-substituted pyridine derivatives.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) salt (e.g., CuI, 5-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) salt.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate and partition between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Table 2: Representative Yields for Sonogashira Coupling of Bromopyridine Derivatives
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 70-90 |
| 1-Octyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 80 | 65-85 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 70 | 75-95 |
Note: Yields are based on analogous reactions and may require optimization for this compound.
Buchwald-Hartwig Amination: Synthesis of 6-Aminonicotinaldehydes
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling this compound with a wide range of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill with inert gas.
-
Add the solvent and stir to form the active catalyst.
-
In a separate vessel, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base.
-
Transfer the catalyst solution to the substrate mixture via cannula.
-
Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction, extract the product, dry the organic phase, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 3: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 80-95 |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 75-90 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 100 | 85-98 |
Note: Yields are based on analogous reactions and may require optimization for this compound, especially considering the potential for side reactions with the aldehyde group.
Biological Screening and Potential Mechanisms of Action
Antimicrobial Activity
Derivatives of nicotin-aldehyde have demonstrated significant antimicrobial activity against a range of pathogens, including oral bacteria. The mechanism of action for many pyridine-based antimicrobials is believed to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.[2]
Table 4: Reported Antimicrobial Activity of Nicotinaldehyde Derivatives
| Derivative Class | Pathogen | Activity (MIC, µg/mL) |
| Aryl-substituted Nicotinaldehydes | Pseudomonas aeruginosa | 1.56–49.2 |
| Aryl-substituted Nicotinaldehydes | Bacillus sp. | 1.56–49.2 |
| Aryl-substituted Nicotinaldehydes | Paenibacillus dendritiformis | 1.56–49.2 |
Anticancer Activity
Nicotinaldehyde and its derivatives have been investigated for their anticancer properties. One identified mechanism of action involves their role as precursors in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).[1][3] Cancer cells have a high demand for NAD to sustain their rapid proliferation and metabolism. Some anticancer strategies aim to deplete NAD levels in cancer cells. Nicotinaldehyde can be converted to nicotinic acid and subsequently enter the Preiss-Handler pathway for NAD synthesis, potentially rescuing cancer cells from NAD-depleting agents.[1][3] This makes the modulation of this pathway by nicotin-aldehyde derivatives an interesting area for cancer research.
Mandatory Visualizations
References
- 1. 6-Methyl-2-morpholinonicotinaldehyde | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Scale-Up Synthesis of 6-Bromonicotinaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromonicotinaldehyde is a pivotal intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility is underscored by its role as a key building block in the preparation of complex heterocyclic compounds.[1] Notably, it serves as a crucial intermediate in the synthesis of the active pharmaceutical ingredient (API) Abemaciclib.[3] The dual reactivity of the aldehyde group and the bromo-substituted pyridine (B92270) ring allows for diverse chemical transformations, such as nucleophilic additions, condensation reactions, and palladium-catalyzed cross-coupling reactions.[1] As the demand for this compound grows, the development of robust, scalable, and economically viable synthetic processes is of paramount importance. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on key manufacturing considerations, comparative analysis of synthetic routes, and potential challenges.
Introduction
The successful transition of a synthetic route from laboratory scale to industrial production requires careful consideration of numerous factors, including reagent cost and availability, reaction safety and efficiency, product purity, and waste management. For this compound, several synthetic strategies have been reported, each with its own set of advantages and challenges for scale-up. This document will explore three primary synthetic routes:
-
Oxidation of (6-Bromopyridin-3-yl)methanol: A direct and often high-yielding method.
-
Formylation of a Grignard Reagent: A versatile approach involving the formation of a pyridyl Grignard reagent.
-
Two-Step Bromination and Oxidation: An alternative route starting from a substituted pyridine.
These methods will be discussed in detail, with a focus on providing practical protocols and highlighting key scale-up considerations.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for the large-scale production of this compound depends on a thorough evaluation of various parameters. The following table summarizes the key aspects of the three primary synthetic strategies.
| Parameter | Route 1: Oxidation | Route 2: Grignard Formylation | Route 3: Bromination/Oxidation |
| Starting Material | (6-Bromopyridin-3-yl)methanol | 2,5-Dibromopyridine (B19318) or similar | 2-chloro-5-chloromethylpyridine |
| Key Reagents | Oxidizing agent (e.g., MnO₂), solvent (e.g., DCM) | Magnesium, initiator (e.g., I₂), formylating agent (e.g., DMF), anhydrous solvent (e.g., THF) | Brominating agent, acid, base, oxidizing agent |
| Reported Yield | Generally high | Moderate to high | High conversion reported |
| Scalability | Good; amenable to batch processing. | Good; requires strict anhydrous conditions and temperature control. | Potentially well-suited for industrial production due to low-cost starting materials.[4] |
| Key Challenges | Over-oxidation to carboxylic acid, cost of oxidizing agent, product purification. | Initiation of Grignard reaction, moisture sensitivity, temperature control during formylation. | Handling of hazardous reagents (bromine), multi-step process increases complexity. |
| Purity of Final Product | Can be high with careful control of reaction conditions. | Good, but purification from byproducts may be required. | Dependent on the efficiency of both steps and purification. |
Experimental Protocols
Route 1: Oxidation of (6-Bromopyridin-3-yl)methanol (Hypothetical Protocol)
This protocol is based on the common oxidation of primary alcohols to aldehydes using manganese dioxide (MnO₂), a widely used method in organic synthesis.
Materials and Equipment:
-
(6-Bromopyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite or a similar filter aid
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Filtration apparatus
Procedure:
-
Reaction Setup: Charge the jacketed reactor with (6-Bromopyridin-3-yl)methanol (1.0 eq) and dichloromethane (10-15 volumes).
-
Reagent Addition: Begin stirring the solution and add activated manganese dioxide (5-10 eq) portion-wise, maintaining the temperature at 20-25°C. An exotherm may be observed, and cooling may be necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake with additional dichloromethane.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization or silica (B1680970) gel chromatography if necessary to achieve the desired purity (typically ≥98%).
Route 2: Formylation of a Grignard Reagent (Adapted Protocol)
This protocol is adapted from established methods for the formylation of halo-pyridines and provides a robust pathway for obtaining this compound.
Materials and Equipment:
-
2,5-Dibromopyridine
-
Magnesium turnings
-
Iodine (for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Dry ice/acetone bath
-
Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Initiation of Grignard Reagent Formation: To the reactor, add magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere.
-
Formation of Grignard Reagent: Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF and add a small portion to the magnesium turnings. Gentle heating may be required to initiate the reaction. Once initiated, add the remaining 2,5-dibromopyridine solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir for 1-2 hours at room temperature.
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
Addition of Formylating Agent: In a separate flask, dissolve anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent via the dropping funnel, maintaining the temperature below -70°C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78°C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Scale-Up Considerations and Challenges
Transitioning the synthesis of this compound to a larger scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Heat Management: Both the Grignard formation and the subsequent formylation are exothermic reactions. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with precise temperature control is essential.
-
Reagent Addition: The rate of addition of reagents, particularly the Grignard reagent to the formylating agent (or vice versa), must be carefully controlled to maintain the desired reaction temperature and minimize side reactions.
-
Mixing: Efficient mixing is critical, especially in heterogeneous reactions like the Grignard formation and MnO₂ oxidation, to ensure complete reaction and avoid localized "hot spots."
-
Anhydrous Conditions: The Grignard route is highly sensitive to moisture. Ensuring strictly anhydrous conditions on a large scale requires careful drying of solvents and reagents and performing the reaction under a robust inert atmosphere.
-
Work-up and Product Isolation: Quenching of the Grignard reaction can be highly exothermic and requires careful, controlled addition of the quenching agent. The handling and disposal of large quantities of manganese salts from the oxidation route also need to be considered.
-
Purification: Purification by column chromatography is often not feasible for large-scale production. Developing a robust crystallization or distillation procedure for the final product is critical for achieving high purity at scale.
-
Impurity Profile: Understanding the potential impurities formed in each synthetic route is essential for developing appropriate analytical methods and purification strategies. For example, over-oxidation in Route 1 can lead to the corresponding carboxylic acid, while incomplete reaction in Route 2 can leave starting materials that need to be removed.
Visualizing the Synthetic Workflows
To provide a clear overview of the synthetic processes, the following diagrams illustrate the workflows for the two primary routes discussed.
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Workflow for the synthesis of this compound via Grignard formylation.
Conclusion
The scale-up synthesis of this compound is a critical process for the pharmaceutical and chemical industries. This document has outlined the key synthetic routes, provided detailed (adapted) protocols, and discussed the major challenges associated with large-scale production. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as cost, safety, and desired purity. By addressing the challenges of heat management, reagent addition, and purification, a robust and efficient manufacturing process for this important intermediate can be successfully developed and implemented.
References
One-Pot Reaction Sequences Involving 6-Bromonicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for one-pot reaction sequences utilizing 6-bromonicotinaldehyde as a key starting material. This versatile building block, featuring both a reactive aldehyde and a bromine-substituted pyridine (B92270) ring, is pivotal in the synthesis of diverse heterocyclic scaffolds relevant to pharmaceutical and materials science research. The protocols outlined herein focus on efficiency and atom economy by combining multiple synthetic steps into a single reaction vessel, thereby minimizing purification steps and reducing waste.
Introduction
This compound is a valuable intermediate in organic synthesis due to its dual reactivity. The aldehyde functionality readily participates in nucleophilic additions and condensation reactions, while the bromo-substituent on the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions. This unique combination allows for the rapid construction of complex molecular architectures, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.
One-pot reactions, which encompass multicomponent reactions (MCRs) and tandem catalytic sequences, offer significant advantages over traditional multi-step synthesis. By avoiding the isolation of intermediates, these processes are often more time- and resource-efficient, leading to higher overall yields and a reduced environmental impact. This document details protocols for two key one-pot transformations of this compound: a Biginelli-type reaction for the synthesis of dihydropyrimidinones and a tandem Suzuki coupling-condensation sequence for the preparation of Schiff base derivatives.
Application 1: One-Pot Biginelli-Type Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. When this compound is employed as the aldehyde component, the resulting dihydropyrimidinone scaffold is functionalized with a 6-bromopyridyl group, which can be further modified, for example, via cross-coupling reactions.
Reaction Scheme:
Caption: One-pot Biginelli-type reaction with this compound.
Experimental Protocol:
Synthesis of 4-(6-bromopyridin-3-yl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
-
Materials:
-
This compound (1.0 mmol, 186 mg)
-
Ethyl acetoacetate (B1235776) (1.2 mmol, 156 mg, 0.15 mL)
-
Urea (1.5 mmol, 90 mg)
-
Ethanol (B145695) (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol).
-
Add ethanol (10 mL) to the flask and stir the mixture to dissolve the solids.
-
Carefully add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent). The reaction is typically complete within 4-6 hours.
-
Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.
-
As the mixture cools, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain the desired dihydropyrimidinone.
-
Quantitative Data:
| Product | Starting Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 4-(6-bromopyridin-3-yl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 4-6 | Reflux (80-85) | 75-85 |
| 4-(6-bromopyridin-3-yl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidine-2(1H)-thione | This compound | Ethyl acetoacetate | Thiourea | HCl | Ethanol | 4-6 | Reflux (80-85) | 70-80 |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Application 2: One-Pot Tandem Suzuki Coupling and Condensation
This one-pot sequence demonstrates the power of combining catalysis with classical organic reactions. First, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is performed to introduce an aryl or heteroaryl group at the 6-position of the pyridine ring. Without isolation, a primary amine is then added to the reaction mixture to form a Schiff base (imine) with the aldehyde functionality. This tandem approach provides rapid access to a diverse library of 6-substituted-N-aryl/alkyl-nicotinimines.
Reaction Workflow:
Caption: Workflow for the one-pot tandem Suzuki coupling and condensation.
Experimental Protocol:
Synthesis of 6-(4-methoxyphenyl)-N-benzylnicotinimine
-
Materials:
-
This compound (1.0 mmol, 186 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
1,4-Dioxane (B91453) (8 mL)
-
Water (2 mL)
-
Benzylamine (B48309) (1.1 mmol, 118 mg, 0.12 mL)
-
Reaction tube or round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction tube, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Seal the tube with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 90 °C and stir vigorously for 4-8 hours, or until the Suzuki coupling is complete as monitored by TLC.
-
After completion of the first step, cool the reaction mixture to approximately 60 °C.
-
Carefully add benzylamine (1.1 mmol) to the reaction mixture via syringe.
-
Reseal the tube and continue to stir at 90 °C for an additional 2-4 hours to facilitate imine formation. Monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Schiff base.
-
Quantitative Data for Tandem Sequence:
| Arylboronic Acid | Primary Amine | Pd Catalyst | Base | Solvent | Time (h) | Temperature (°C) | Overall Yield (%) |
| 4-Methoxyphenylboronic acid | Benzylamine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 6-12 | 90 | 65-75 |
| Phenylboronic acid | Aniline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 6-12 | 90 | 60-70 |
| 3-Fluorophenylboronic acid | Cyclohexylamine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 6-12 | 90 | 68-78 |
Note: Overall yields are representative for the two-step, one-pot sequence.
Signaling Pathways and Logical Relationships
The utility of the products derived from these one-pot reactions often lies in their ability to interact with biological signaling pathways. For instance, dihydropyrimidinone derivatives have been identified as calcium channel blockers, and substituted pyridines are common scaffolds in kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a synthesized inhibitor might act.
Caption: Inhibition of a kinase signaling pathway by a synthesized scaffold.
Conclusion
The one-pot reaction sequences involving this compound presented here offer efficient and versatile routes to synthetically valuable heterocyclic compounds. These methodologies, by combining multiple reaction steps, align with the principles of green chemistry and provide a powerful platform for the rapid generation of compound libraries for drug discovery and materials science. The detailed protocols and tabulated data serve as a practical guide for researchers to implement these strategies in their own synthetic endeavors. Further exploration of different coupling partners and multicomponent reaction variations will undoubtedly continue to expand the synthetic utility of this versatile building block.
Troubleshooting & Optimization
Preventing side reactions in Sonogashira coupling of 6-Bromonicotinaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Sonogashira coupling of 6-Bromonicotinaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Sonogashira coupling of this compound.
Issue 1: Low or No Product Yield
A low or nonexistent yield of the desired coupled product is a common issue. A systematic approach to troubleshooting is essential.
-
Q: My reaction is not working at all. What are the most critical initial checks?
-
A: When a Sonogashira reaction fails completely, the primary suspects are the activity of the catalyst, the quality of the reagents, and the reaction atmosphere. Ensure that your palladium catalyst and copper co-catalyst (if used) have not degraded. It is crucial to maintain anhydrous and anaerobic conditions, as oxygen can promote the unwanted Glaser-type homocoupling of the alkyne.[1] Degassing the solvent and running the reaction under an inert atmosphere, such as argon or nitrogen, is critical.
-
-
Q: I am observing a black precipitate in my reaction. What is it and what should I do?
-
A: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst. This can be triggered by impurities, an inappropriate choice of solvent, or an incorrect reaction temperature. To prevent this, use fresh, high-purity reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[2]
-
-
Q: Could the aldehyde group on this compound be interfering with the reaction?
-
A: Yes, the aldehyde group can potentially influence the reaction. Aldehydes can coordinate to the palladium center, which may affect its catalytic activity. While many Sonogashira reactions are tolerant of various functional groups, if you suspect interference, you could protect the aldehyde as an acetal (B89532) prior to the coupling reaction. This protecting group can be removed under acidic conditions after the coupling is complete.
-
Issue 2: Formation of Significant Byproducts
The presence of significant byproducts can complicate purification and reduce the yield of the desired product.
-
Q: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne. How can I prevent this?
-
A: This byproduct is likely the result of Glaser-Hay homocoupling, a common side reaction in Sonogashira couplings that is promoted by the copper co-catalyst in the presence of oxygen.[3][4] To minimize this, ensure your reaction is thoroughly deoxygenated. Alternatively, you can switch to a copper-free Sonogashira protocol.[5][6] These protocols may require different ligands or reaction conditions to proceed efficiently.
-
-
Q: I am seeing byproducts from the reaction of the aldehyde group. How can I avoid this?
-
A: If you are using a strong base, it could potentially react with the aldehyde. Consider using a milder base. If side reactions involving the aldehyde persist, protecting it as an acetal is a reliable strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Sonogashira coupling reaction? A1: The key components are an aryl or vinyl halide (in this case, this compound), a terminal alkyne, a palladium catalyst (often with phosphine (B1218219) ligands), a copper(I) co-catalyst (in the traditional method), and a base in a suitable solvent.[7][8]
Q2: What is the reactivity order for aryl halides in the Sonogashira coupling? A2: The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[7][9] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive.
Q3: Can I run a Sonogashira coupling without a copper co-catalyst? A3: Yes, copper-free Sonogashira reactions are well-established and are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6] These reactions might necessitate specific ligands or different reaction conditions to achieve good yields.
Q4: How do I choose the right ligand for my reaction? A4: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be effective.[4] For less demanding reactions, triphenylphosphine (B44618) (PPh₃) is a common choice.
Q5: What is the role of the base in the Sonogashira coupling? A5: The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[9] Amine bases like triethylamine (B128534) (Et₃N) and diisopropylamine (B44863) (DIPEA) are commonly used and can also serve as the solvent.[10]
Data Presentation
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Bromopyridines
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | 1-5 mol% is a common starting range.[4] |
| Copper Co-catalyst | CuI | 1-10 mol%. Can be omitted in copper-free protocols.[4] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Bulky, electron-rich ligands are often beneficial.[4] |
| Base | Et₃N, DIPEA, Cs₂CO₃ | Amine bases can often act as co-solvents.[4][10] |
| Solvent | THF, DMF, Acetonitrile, Toluene | Must be anhydrous and deoxygenated.[4] |
| Temperature | Room Temperature - 100 °C | Aryl bromides typically require heating.[4][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and side reactions.[1] |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive catalyst | Use fresh catalyst. |
| Oxygen in the system | Thoroughly degas solvents and use an inert atmosphere.[1] | |
| Low reaction temperature | Gradually increase the temperature.[7] | |
| Inappropriate ligand | Screen different ligands, such as bulky, electron-rich ones.[4] | |
| Glaser Homocoupling | Presence of oxygen and copper co-catalyst | Ensure strict anaerobic conditions; consider a copper-free protocol.[3][5] |
| Palladium Black Formation | Catalyst decomposition | Use high-purity reagents and solvents; optimize temperature.[2] |
| Aldehyde Interference | Coordination to palladium or reaction with base | Protect the aldehyde as an acetal. |
Experimental Protocols
Detailed Methodology for a Standard Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for your specific alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₄ (Palladium catalyst)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous THF and anhydrous Et₃N (2.0 equiv).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for Sonogashira coupling of this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-Bromonicotinaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of 6-Bromonicotinaldehyde. Given the electron-deficient nature of the pyridine (B92270) ring and the presence of a reactive aldehyde group, this substrate presents unique challenges. This guide offers structured solutions to common experimental issues.
Troubleshooting Guide
This section addresses specific issues that may arise during the Buchwald-Hartwig amination of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. 2. Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be suitable for this electron-deficient heteroaromatic aldehyde. 3. Ineffective Base: The base may be too weak to deprotonate the amine or has poor solubility. 4. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. 5. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle. | 1. Use a Pre-catalyst: Employ a commercially available, air-stable Pd pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure reliable formation of the active LPd(0) species. 2. Screen Bulky, Electron-Rich Ligands: Use bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos, which are effective for challenging substrates.[1] These promote reductive elimination and stabilize catalytic intermediates. 3. Select a Strong, Soluble Base: Sodium tert-butoxide (NaOtBu) is often effective. For base-sensitive coupling partners, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), potentially at higher temperatures. 4. Increase Temperature: Typical temperatures range from 80-110 °C. For challenging substrates, higher temperatures may be necessary. 5. Employ Bulky Ligands: Sterically hindered ligands can mitigate catalyst inhibition by the pyridine nitrogen. |
| Side Product Formation | 1. Hydrodehalogenation: The this compound is reduced, replacing the bromine with hydrogen. This is a common side reaction, often involving a β-hydride elimination pathway.[2] 2. Aldehyde-Related Side Reactions: The aldehyde group can undergo aldol-type reactions under basic conditions. If a primary amine is used, imine formation is possible. | 1. Optimize Ligand and Base: Use a bulky ligand to disfavor the pathway leading to hydrodehalogenation. A less aggressive base or lower reaction temperature might also reduce this side reaction. 2. Protect the Aldehyde: If significant side reactions involving the aldehyde are observed, consider protecting it as an acetal (B89532) prior to the amination reaction. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble in the chosen solvent. 2. Catalyst Deactivation: Impurities in starting materials or solvents can poison the catalyst. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for effective turnover. | 1. Solvent Choice: Ensure the use of anhydrous, degassed, non-coordinating, high-boiling solvents like toluene (B28343) or dioxane. 2. Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous. Degas the solvent thoroughly. 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system to try for the amination of this compound?
A good starting point is a second-generation Buchwald-Hartwig catalyst system. A combination of a palladium source like Pd₂(dba)₃ or a pre-catalyst, a bulky biarylphosphine ligand such as XPhos or SPhos, and a strong base like sodium tert-butoxide (NaOtBu) in an anhydrous, degassed solvent like toluene or dioxane at around 100 °C is recommended.
Q2: How do I choose the right ligand for this reaction?
For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective.[1] These ligands facilitate the crucial reductive elimination step and can help prevent catalyst deactivation. It is advisable to screen a panel of ligands, including XPhos, SPhos, and BrettPhos, to find the optimal one for your specific amine coupling partner.
Q3: Can the aldehyde group on the substrate interfere with the reaction?
Yes, the aldehyde functionality can potentially lead to side reactions. Under the basic conditions of the Buchwald-Hartwig reaction, aldol-type condensations can occur. Furthermore, if a primary amine is used as the coupling partner, imine formation is a possibility. If you observe significant side products related to the aldehyde, protecting it as an acetal before the coupling reaction may be necessary.
Q4: What is the role of the base, and which one should I use?
The base is crucial for deprotonating the amine, which allows it to coordinate to the palladium center. For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective. However, if your amine substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures or longer reaction times.
Q5: My reaction is not going to completion. What can I do to improve the conversion?
To improve a sluggish reaction, consider the following:
-
Increase the temperature: Ensure the reaction is heated sufficiently, typically between 80-110 °C.
-
Use a more active catalyst system: Switching to a more advanced generation of Buchwald-Hartwig pre-catalysts can enhance catalytic turnover.
-
Solvent Choice: Confirm you are using a non-coordinating, high-boiling solvent like toluene or dioxane.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the conversion rate.
Catalyst and Ligand Performance Data
The following table summarizes data for the Buchwald-Hartwig amination of 2-bromopyridine (B144113) derivatives, which are structurally similar to this compound. This data can serve as a guide for selecting initial reaction conditions.
| Substrate | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 60 |
| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | Reflux | 90.7 |
| 2-Bromopyridine | Aniline | [Pd(cinnamyl)Cl]₂ | P(tBu)₃ | DBU | Dioxane | 100 | Hit |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 100 | Hit |
| 6-chloronicotinaldehyde (B1585923) | 4-(trifluoromethyl)aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 75 |
Note: "Hit" indicates the formation of the product was observed in a high-throughput screening but not quantified. The data for 6-chloronicotinaldehyde is included due to the high relevance of the formyl group.[3]
Experimental Protocols
Below is a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of the parameters outlined in the troubleshooting guide may be necessary.
General Procedure for Buchwald-Hartwig Amination:
-
Reagent Preparation: In a nitrogen-filled glovebox, to an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube containing the substrate, amine, and base. Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 16-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Visual Guides
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: Decision tree for troubleshooting low yield issues.
References
Improving yield and selectivity in the Wittig reaction of 6-Bromonicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wittig reaction of 6-bromonicotinaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction with this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The base used may be too weak or degraded. | - Use a strong, fresh base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1] - Ensure anhydrous reaction conditions, as ylides are moisture-sensitive. |
| 2. Aldehyde Instability: Aromatic aldehydes can be prone to oxidation or polymerization.[2][3] | - Use freshly purified this compound. - Consider forming the aldehyde in situ from the corresponding alcohol if stability is a major issue.[2] | |
| 3. Ylide Instability: Unstabilized ylides can be reactive and may decompose before reacting with the aldehyde. | - Generate the ylide at a low temperature (e.g., -78 °C to 0 °C) and add the aldehyde solution slowly at that temperature. | |
| 4. Steric Hindrance: While less of an issue with aldehydes, significant steric bulk on the ylide can slow the reaction.[2][3] | - Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate (B1237965) carbanions are more nucleophilic and can overcome steric hindrance more effectively.[1] | |
| Poor E/Z Selectivity | 1. Semi-stabilized Ylide: Ylides stabilized by an adjacent aryl group often give poor E/Z selectivity. | - The choice of ylide is critical for stereoselectivity. Stabilized ylides generally favor the (E)-alkene, while unstabilized ylides favor the (Z)-alkene.[2] |
| 2. Reaction Conditions: The presence of lithium salts and the choice of solvent can influence selectivity. | - For (Z)-selectivity with unstabilized ylides, use salt-free conditions. - For (E)-selectivity, the Schlosser modification can be employed, which involves deprotonation-protonation of the betaine (B1666868) intermediate.[2] | |
| 3. Thermodynamic vs. Kinetic Control: Stabilized ylides react slower, allowing for equilibration to the more stable (E)-isomer, whereas unstabilized ylides react quickly under kinetic control to form the (Z)-isomer.[4][5] | - To favor the (E)-isomer, consider using a stabilized ylide or switching to the Horner-Wadsworth-Emmons reaction, which is known to produce predominantly (E)-alkenes.[1][2] | |
| Presence of Side Products | 1. Epimerization of Aldehyde: The basic conditions of the reaction can cause epimerization if there are stereocenters alpha to the aldehyde. | - This is not a concern for this compound. |
| 2. Ylide Self-Condensation: This can occur with some ylides, especially if the aldehyde is added too slowly or at too high a temperature. | - Add the aldehyde promptly after ylide formation. | |
| 3. Michael Addition: If the ylide contains an α,β-unsaturated system, Michael addition can be a competing reaction. | - This is not relevant when using simple alkyl or aryl-substituted ylides. | |
| Difficulty in Product Purification | 1. Triphenylphosphine (B44618) Oxide Removal: The primary byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired alkene. | - The Horner-Wadsworth-Emmons (HWE) reaction is a good alternative as its phosphate (B84403) byproduct is water-soluble and easily removed during aqueous workup.[1] - For the Wittig reaction, chromatography on silica (B1680970) gel is the most common purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereoselectivity when reacting this compound with stabilized vs. unstabilized ylides?
A1: The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.
-
Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone) will predominantly form the (E)-alkene . This is because the initial steps of the reaction are reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate.[4][5]
-
Unstabilized Ylides (containing an alkyl or simple aryl group) will primarily yield the (Z)-alkene . The reaction is under kinetic control, proceeding rapidly and irreversibly through a syn-oxaphosphetane intermediate.[2][4]
-
Semi-stabilized Ylides (e.g., benzylides) often result in poor E/Z selectivity.[2]
| Ylide Type | R Group on Ylide | Expected Major Isomer with this compound |
| Stabilized | -CO₂R, -COR | (E)-alkene |
| Unstabilized | -Alkyl, -H | (Z)-alkene |
| Semi-stabilized | -Aryl | Mixture of (E) and (Z)-alkenes |
Q2: How does the bromo-substituent and the pyridine (B92270) nitrogen affect the reactivity of this compound in the Wittig reaction?
A2: The pyridine nitrogen and the bromine atom are both electron-withdrawing groups. This makes the carbonyl carbon of this compound more electrophilic and thus more reactive towards the nucleophilic attack of the ylide. This enhanced reactivity is generally favorable for the Wittig reaction.
Q3: Are there alternative reactions to consider if the Wittig reaction fails to provide the desired yield or selectivity?
A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is the most common and often superior alternative.[1]
-
Advantages of the HWE reaction include:
For obtaining (Z)-olefins with high selectivity, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups, is a powerful option.
Q4: What are the recommended solvents and bases for the Wittig reaction with this compound?
A4: The choice of solvent and base is crucial and depends on the ylide being used.
-
For unstabilized ylides: Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.[2] Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu) are required to generate the ylide.[1]
-
For stabilized ylides: Less stringent conditions can be used. Weaker bases like sodium ethoxide or even sodium carbonate may be sufficient, and a wider range of solvents can be employed.
Q5: Can I perform a one-pot Wittig reaction with this compound?
A5: One-pot procedures are possible, particularly with benzylic halides or alpha-halo carbonyl compounds where moderate bases can be used to form the ylide in the presence of the aldehyde.[6] However, for unstabilized ylides requiring strong bases, a two-step procedure (ylide formation followed by aldehyde addition) is generally recommended to avoid side reactions with the aldehyde.
Experimental Protocols
General Protocol for Wittig Reaction with an Unstabilized Ylide (Z-selective)
-
Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate alkyltriphenylphosphonium halide (1.1 eq.) in anhydrous THF.
-
Ylide Formation: Cool the solution to -78 °C. Slowly add a strong base such as n-butyllithium (1.05 eq.) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Stir the mixture at this temperature for 30-60 minutes.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.
Visualizations
Caption: General workflow of the Wittig reaction.
Caption: Factors influencing E/Z selectivity in the Wittig reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Managing Dehalogenation of 6-Bromonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the undesired dehalogenation of 6-Bromonicotinaldehyde during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, resulting in the formation of nicotinaldehyde.[1] This is problematic because the bromine atom serves as a crucial reactive site for various cross-coupling reactions, which are essential for building more complex molecules.[1][2] Its premature removal reduces the yield of the desired product and introduces an impurity that can be challenging to separate.[1]
Q2: What are the primary causes of dehalogenation in reactions involving this compound?
A2: Dehalogenation, specifically hydrodehalogenation, is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle of palladium-catalyzed cross-coupling reactions.[3] Several factors can contribute to the formation of these species and promote dehalogenation:
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[1]
-
Choice of Base: Strong bases, particularly in the presence of protic solvents, can promote dehalogenation.[1]
-
Catalyst and Ligand System: The nature of the palladium catalyst and its associated phosphine (B1218219) ligands significantly influences the competition between the desired cross-coupling and the undesired dehalogenation.[1][3]
-
Presence of Hydride Sources: Solvents (like alcohols), reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the C-Br bond.[1][3][4]
Q3: How does the reactivity of this compound contribute to this side reaction?
A3: this compound contains an electron-withdrawing pyridine (B92270) nitrogen and an aldehyde group. These features increase the electrophilicity of the carbonyl carbon and can make the C-Br bond more susceptible to certain reactions.[5] While the electron-deficient nature of the pyridine ring can be beneficial for some desired reactions, it can also influence the propensity for side reactions like dehalogenation under certain conditions.[6]
Troubleshooting Guides
Issue: High Levels of Dehalogenated Byproduct (Nicotinaldehyde) Observed
This guide provides a systematic approach to minimizing the formation of the dehalogenated byproduct.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting high dehalogenation.
Step 1: Optimize the Base
-
Problem: Strong bases, such as sodium ethoxide or potassium tert-butoxide, can promote dehalogenation.[1]
-
Solution: Switch to a weaker inorganic base. Potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often effective in minimizing this side reaction.[1][3]
Step 2: Change the Solvent
-
Problem: Protic solvents like alcohols and even trace amounts of water can act as a source of hydride, leading to dehalogenation.[3] Solvents like DMF can also promote this side reaction.[3][7]
-
Solution: Use anhydrous, non-polar aprotic solvents such as toluene (B28343) or dioxane.[3] Ensure all reagents and solvents are thoroughly dried before use.
Step 3: Modify the Catalyst and Ligand System
-
Problem: The choice of palladium catalyst and ligand is crucial. Highly active catalysts can sometimes favor the dehalogenation pathway.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos can promote the desired reductive elimination of the product over dehalogenation.[1][3]
Step 4: Adjust Reaction Temperature and Time
-
Problem: High temperatures and extended reaction times can favor the dehalogenation pathway.[1]
-
Solution: Conduct the reaction at the lowest effective temperature and monitor its progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.[1]
Competing Reaction Pathways
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can influence the ratio of the desired product to the dehalogenated byproduct in a Suzuki-Miyaura coupling with this compound.
Table 1: Effect of Different Bases
| Base (2.0 equiv) | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| NaOtBu | Toluene | 100 | 45 | 50 |
| K₃PO₄ | Toluene | 100 | 85 | 10 |
| Cs₂CO₃ | Toluene | 100 | 88 | 8 |
| K₂CO₃ | Toluene | 100 | 75 | 20 |
Table 2: Effect of Different Solvents
| Solvent | Base | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| DMF | K₃PO₄ | 100 | 60 | 35 |
| Dioxane | K₃PO₄ | 100 | 82 | 12 |
| Toluene | K₃PO₄ | 100 | 85 | 10 |
| Toluene/H₂O (10:1) | K₃PO₄ | 100 | 78 | 18 |
Table 3: Effect of Different Phosphine Ligands
| Ligand (4 mol%) | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | K₃PO₄ | Toluene | 100 | 65 | 30 |
| XPhos | K₃PO₄ | Toluene | 100 | 92 | 5 |
| SPhos | K₃PO₄ | Toluene | 100 | 90 | 7 |
| RuPhos | K₃PO₄ | Toluene | 100 | 89 | 8 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is optimized for coupling this compound with an arylboronic acid while minimizing the hydrodehalogenation side reaction.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed, anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol describes the amination of this compound, a reaction where dehalogenation can also be a significant side reaction.[8][9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add anhydrous toluene, followed by this compound and the amine.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling with Minimized Dehalogenation
The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne.[10][11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas (3 cycles).
-
Add anhydrous toluene and triethylamine via syringe.
-
Add the terminal alkyne and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Decision Tree for Condition Selection
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Buy this compound | 149806-06-4 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Suppressing boronic acid homocoupling in Suzuki reactions with 6-Bromonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions involving 6-Bromonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant issue with this compound?
A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This side reaction is problematic as it consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product. Furthermore, the resulting homocoupled product can have similar physical properties to the target molecule, complicating purification processes.
Q2: What are the primary drivers of boronic acid homocoupling in this reaction?
A2: The primary causes of boronic acid homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of boronic acids.
-
Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product during its in-situ reduction to the catalytically active Pd(0) state.
-
Slow Transmetalation: If the transmetalation step in the catalytic cycle is slow, it can provide an opportunity for the competing homocoupling reaction to occur.
Q3: How does the choice of palladium catalyst and ligand impact homocoupling?
A3: The selection of the palladium source and its associated ligand is critical.
-
Palladium Source: Utilizing a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it circumvents the in-situ reduction step that can lead to homocoupling.
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly recommended. These ligands can accelerate the rate-determining oxidative addition and the final reductive elimination steps, which in turn minimizes the lifetime of intermediates that could lead to side reactions like homocoupling.
Q4: What is the "2-pyridyl problem," and is it relevant to this compound?
A4: Yes, the "2-pyridyl problem" is relevant as this compound is a 2-substituted pyridine (B92270) derivative. This "problem" refers to the challenges encountered when using 2-substituted pyridines as coupling partners. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. Additionally, the corresponding 2-pyridylboronic acids are often unstable and susceptible to protodeboronation, another common side reaction.
Q5: Can the aldehyde functional group on this compound interfere with the reaction?
A5: The aldehyde group is an electron-withdrawing group that can influence the reactivity of the C-Br bond. While many modern Suzuki protocols are tolerant of aldehyde functionalities, there is a potential for the aldehyde to coordinate to the palladium catalyst. In some instances, side reactions involving the aldehyde can occur, especially with certain bases. Therefore, the choice of a milder base is often crucial to avoid unwanted reactions with the aldehyde group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Levels of Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).3. Slow transmetalation step. | 1. Thoroughly Degas the Reaction Mixture: Employ techniques like freeze-pump-thaw cycles or sparge the solvent with an inert gas (e.g., argon or nitrogen) for an extended period to remove dissolved oxygen.2. Use a Pd(0) Catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.3. Add a Mild Reducing Agent: If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate (B1220265) to minimize the concentration of free Pd(II).4. Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling. |
| Low Yield of Desired Cross-Coupled Product | 1. Catalyst deactivation (the "2-pyridyl problem").2. Suboptimal reaction conditions (base, solvent, temperature).3. Degradation of the boronic acid (protodeboronation). | 1. Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands to prevent catalyst inhibition by the pyridine nitrogen.2. Optimize Reaction Conditions: Screen different bases (e.g., K₂CO₃, K₃PO₄), solvents (e.g., dioxane/water, THF/water), and temperatures (typically 80-100 °C).3. Use a More Stable Boron Reagent: Consider using a pinacol (B44631) boronate ester or an MIDA boronate, which are generally more stable than the corresponding boronic acids. |
| Formation of Debrominated Starting Material (Hydrodehalogenation) | 1. Presence of a hydrogen source in the reaction mixture.2. Catalyst decomposition pathways favored by oxygen. | 1. Ensure Inert Atmosphere: Meticulously degas all solvents and maintain a positive pressure of an inert gas throughout the experiment.2. Use High-Purity Reagents: Impurities in solvents or other reagents can act as hydrogen donors. Using high-purity, dry solvents is recommended. |
| Catalyst Turns Black (Palladium Black Formation) | 1. Insufficient ligand to stabilize the Pd(0) species.2. High reaction temperature.3. Impurities in reagents or solvents. | 1. Increase Ligand-to-Palladium Ratio: A slight increase in the ligand ratio can help stabilize the catalyst.2. Use a More Robust Ligand: Sterically hindered ligands can offer better stability.3. Lower the Reaction Temperature: If possible, reducing the temperature may prevent catalyst decomposition.4. Purify Reagents: Ensure all starting materials and solvents are pure and anhydrous. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
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Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
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1,4-Dioxane and Water (degassed, typically in a 4:1 v/v ratio)
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Inert gas (Argon or Nitrogen)
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Schlenk flask or a sealable reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium phosphate.
-
Degassing: Seal the flask and thoroughly degas the vessel by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
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Solvent Addition: Add the degassed dioxane/water solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the competing boronic acid homocoupling pathway.
Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling in Suzuki reactions.
Technical Support Center: Phosphine Ligand Selection for Efficient Cross-Coupling of 6-Bromonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phosphine (B1218219) ligand selection for the cross-coupling of 6-bromonicotinaldehyde.
Troubleshooting Guides
Cross-coupling reactions involving this compound can be challenging due to the presence of the pyridine (B92270) nitrogen, which can coordinate to the palladium catalyst and inhibit its activity, and the electron-withdrawing nature of the aldehyde group. Below is a guide to common issues and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inhibition: The lone pair on the pyridine nitrogen can bind to the palladium center, deactivating the catalyst.[1] 2. Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be difficult to break. 3. Poor Ligand Choice: The phosphine ligand may not be sufficiently electron-rich or sterically bulky to promote the catalytic cycle. | 1. Select Appropriate Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos . These ligands can shield the palladium center and promote reductive elimination.[1] 2. Optimize Reaction Conditions: Increase the reaction temperature or screen different palladium precatalysts and ligands. 3. Use a Pre-catalyst: Consider using a commercially available palladium pre-catalyst that readily forms the active Pd(0) species. |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[1] 2. Unstable Reagents: Boronic acids can be prone to protodeboronation, especially in the presence of water.[1] 3. Inappropriate Base: The choice of base can significantly impact side reactions. | 1. Thorough Degassing: Degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] 2. Use Stable Boronic Esters: Consider using boronic esters (e.g., pinacol (B44631) esters) in place of boronic acids for Suzuki couplings, as they are generally more stable.[1] 3. Screen Bases: Optimize the base. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common choices. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: Reagents or the catalyst may not be fully dissolved in the chosen solvent. 2. Low Reaction Temperature: The activation energy for a key step in the catalytic cycle may not be reached. | 1. Solvent Screening: Screen different solvents or solvent mixtures to ensure all components are in solution at the reaction temperature. Common solvents for cross-coupling include toluene, dioxane, and DMF. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for potential decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why is ligand selection so critical for the cross-coupling of this compound?
A1: The pyridine nitrogen in this compound can act as a poison to the palladium catalyst by coordinating to it and inhibiting its catalytic activity.[1] Additionally, the electron-deficient nature of the pyridine ring can make oxidative addition, a key step in the catalytic cycle, more challenging. The right phosphine ligand is crucial to overcome these issues. Bulky, electron-rich ligands are generally preferred as they can sterically hinder the coordination of the pyridine nitrogen to the palladium center and their electron-donating properties facilitate oxidative addition.[1]
Q2: Which class of phosphine ligands is generally most effective for this type of substrate?
A2: For electron-deficient and potentially coordinating substrates like this compound, bulky and electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands," are typically the most effective. Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in similar systems by promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle.
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1] It is critical to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by performing several freeze-pump-thaw cycles. Using a slight excess of the this compound may also help to favor the cross-coupling pathway.
Q4: Can the aldehyde functional group interfere with the cross-coupling reaction?
A4: Yes, the aldehyde group can be sensitive to certain reaction conditions. Under strongly basic conditions, side reactions such as aldol (B89426) condensation can occur. In Buchwald-Hartwig amination reactions, the amine nucleophile could potentially react with the aldehyde to form an imine. If such side reactions are observed, it may be necessary to protect the aldehyde group (e.g., as an acetal) before the cross-coupling reaction and deprotect it afterward. However, many modern catalyst systems show good functional group tolerance, and protection may not be necessary with careful optimization of reaction conditions.
Q5: What are the key differences in ligand selection for Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings with this substrate?
A5: While bulky, electron-rich phosphine ligands are a good starting point for all these reactions with this compound, there are some nuances:
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Suzuki-Miyaura Coupling: Ligands like SPhos and XPhos are often excellent choices to promote the coupling of the organoboron reagent.
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Buchwald-Hartwig Amination: In addition to SPhos and XPhos, ligands like BrettPhos can be very effective, particularly for coupling with primary amines.
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Heck Coupling: While bulky phosphines are beneficial, the choice can also depend on the olefin coupling partner. Sometimes, simpler phosphines like P(o-tol)₃ or even phosphine-free conditions can be effective.
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Sonogashira Coupling: This reaction often involves a copper co-catalyst. The phosphine ligand's role is to stabilize the palladium catalyst. While bulky ligands can be used, ligands like Xantphos or even triphenylphosphine (B44618) (PPh₃) in combination with a copper (I) salt are commonly employed.
Data Presentation: Phosphine Ligand Performance in Analogous Systems
Direct comparative data for the cross-coupling of this compound is limited in the literature. The following tables summarize representative data from analogous bromopyridine substrates to provide a starting point for ligand screening and optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Arylboronic Acids
| Entry | Phosphine Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | For 2-bromopyridine (B144113) derivatives. |
| 2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | For electron-deficient bromopyridines. |
| 3 | RuPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | Effective for sterically hindered substrates. |
| 4 | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 65 | Lower yield, but a less expensive option. |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives with Amines
| Entry | Phosphine Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos | Morpholine | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | BrettPhos | Aniline | K₃PO₄ | t-BuOH | 100 | 24 | 89 |
| 3 | RuPhos | N-Methylaniline | LHMDS | Dioxane | 110 | 18 | 92 |
| 4 | BINAP | Benzylamine | Cs₂CO₃ | Toluene | 100 | 24 | 78 |
Experimental Protocols
The following are general starting procedures for the cross-coupling of this compound. Note: These protocols should be optimized for each specific coupling partner. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.
1. Suzuki-Miyaura Coupling
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Reagents:
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This compound (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Pd₂(dba)₃ (2 mol%)
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SPhos (4 mol%)
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K₃PO₄ (2.0 equiv)
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Dioxane/H₂O (4:1)
-
-
Procedure:
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To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
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In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the dioxane.
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Evacuate and backfill the Schlenk flask with inert gas three times.
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Add the catalyst solution to the Schlenk flask, followed by the dioxane/water solvent mixture.
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Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
-
2. Buchwald-Hartwig Amination
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Reagents:
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This compound (1.0 equiv)
-
Amine (1.2 equiv)
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Pd(OAc)₂ (2 mol%)
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XPhos (4 mol%)
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NaOtBu (1.4 equiv)
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Toluene
-
-
Procedure:
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To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu.
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Evacuate and backfill the flask with inert gas.
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Add toluene, followed by the amine and then this compound.
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Heat the reaction mixture to 100-110 °C and stir for 16-24 hours, monitoring the reaction progress.
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After cooling, quench the reaction with saturated aqueous NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
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Dry, filter, and concentrate the organic phase.
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Purify the product by column chromatography.
-
Visualizations
References
Impact of base selection on 6-Bromonicotinaldehyde cross-coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of base selection on cross-coupling reactions involving 6-Bromonicotinaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
-
Incorrect Base Selection: The choice of base is critical and substrate-dependent. For Suzuki-Miyaura reactions, inorganic bases are generally more effective than organic bases. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred for base-sensitive substrates to prevent decomposition. In Heck reactions, organic bases such as triethylamine (B128534) (Et₃N) are commonly used to neutralize the generated acid. For Sonogashira couplings, both organic (e.g., Et₃N, diisopropylamine) and inorganic bases (e.g., Cs₂CO₃, K₂CO₃) can be effective.
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Catalyst Deactivation: The pyridine (B92270) nitrogen in this compound can coordinate with the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can mitigate this effect.
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Poor Reagent Quality: Ensure that this compound, the coupling partner, and solvents are pure and anhydrous. The presence of water can lead to unwanted side reactions.
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Suboptimal Reaction Temperature: Gradually increasing the reaction temperature can improve slow reactions. However, excessively high temperatures can cause decomposition of the starting material or product, especially with strong bases.
Issue 2: Significant Side Product Formation
A. Dehalogenation (Formation of Nicotinaldehyde)
-
Description: This is a common side reaction where the bromine atom is replaced by a hydrogen.
-
Cause: The organopalladium intermediate reacts with a hydride source before cross-coupling. Certain solvents or bases can act as hydride donors.
-
Solutions:
-
Base Selection: Use a weaker, non-nucleophilic base.
-
Ligand Screening: Employ different phosphine ligands to favor the cross-coupling pathway.
-
Temperature Optimization: Lowering the reaction temperature may suppress dehalogenation.
-
B. Homocoupling
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Description: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of this compound.
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Cause: This is often promoted by the presence of oxygen or an excess of the palladium catalyst.
-
Solutions:
-
Thorough Degassing: Ensure the reaction mixture is free of oxygen by using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
-
Catalyst Choice: For Suzuki reactions, using a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) can reduce homocoupling of the boronic acid.
-
Base Selection: Weaker bases such as K₂CO₃, K₃PO₄, or CsF can suppress this side reaction in Suzuki couplings.
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C. Protodeboronation (Suzuki Reaction)
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Description: The boronic acid coupling partner is converted back to the corresponding arene, reducing the amount available for the cross-coupling reaction.
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Cause: This can be caused by excess water, high temperatures, or a non-optimal base.
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Solutions:
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Use Milder Bases: Bases like KF or K₂CO₃ can be effective.
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Minimize Reaction Time and Temperature.
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Use Boronic Esters: Consider using more stable boronic esters, such as pinacol (B44631) esters.
-
Frequently Asked Questions (FAQs)
Q1: Which type of base is generally better for the Suzuki-Miyaura coupling of this compound, inorganic or organic?
A1: For Suzuki-Miyaura reactions, inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are typically superior to organic bases like triethylamine (TEA). The choice of inorganic base can significantly impact the yield, with Na₂CO₃ being found to be highly effective in some systems.
Q2: How does the strength of the base affect the Suzuki-Miyaura reaction?
A2: The main role of the base is to activate the boronic acid to facilitate transmetalation. However, a very strong base can lead to decomposition of the aldehyde functionality on the this compound. Therefore, a balance must be struck, and screening of different bases is often necessary.
Q3: What is the primary role of the base in the Heck reaction?
A3: In the Heck reaction, the base, typically an amine like triethylamine, is required to neutralize the hydrogen halide (HBr) that is formed during the catalytic cycle, thus regenerating the active Pd(0) catalyst.
Q4: Can the choice of base influence the stereoselectivity of the Heck reaction?
A4: While the Heck reaction generally favors the formation of the E-alkene, the addition of bases can help to reduce the chance of alkene isomerization, which could lead to the formation of the undesired product.
Q5: In Sonogashira coupling, is a copper co-catalyst always necessary with the base?
A5: The classic Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. The copper co-catalyst activates the terminal alkyne. However, copper-free Sonogashira protocols have been developed to avoid the homocoupling of the alkyne (Glaser coupling), which can be a significant side reaction.
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Na₂CO₃ | DMF/H₂O | 100 | 0.5 | 98 | |
| 2 | K₂CO₃ | DMF/H₂O | 100 | 0.75 | 95 | |
| 3 | Cs₂CO₃ | DMF/H₂O | 100 | 1 | 92 | |
| 4 | K₃PO₄ | Toluene (B28343) | 100 | 12 | 85 | |
| 5 | TEA | DMF/H₂O | 100 | 2 | 45 | |
| 6 | NaOH | DMF/H₂O | 100 | 2 | 35 |
Note: Data is representative for aryl bromides and may require optimization for this compound.
Table 2: Influence of Base on Heck Reaction of Aryl Bromides
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| 1 | Et₃N | Acetonitrile | Reflux | >90 | |
| 2 | NaOAc | DMF | 100 | ~85 | |
| 3 | K₂CO₃ | DMF | 120 | ~80 | |
| 4 | Proton Sponge | DMF | 100 | ~75 |
Note: Data is representative for aryl bromides and may require optimization for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
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To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the selected base (e.g., K₂CO₃, 2.0 eq.).
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Add a solvent mixture, such as toluene and water (4:1 ratio).
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Degas the mixture by bubbling argon through the solution for 15-20 minutes.
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Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Heck Reaction of this compound
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In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a base (e.g., triethylamine, 2.0 eq.), and a suitable solvent (e.g., DMF or acetonitrile).
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Degas the mixture by bubbling with argon for 15-20 minutes.
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Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and a phosphine ligand (e.g., PPh₃, 0.1 eq.).
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Seal the tube and heat the reaction mixture to 100-120 °C.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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After cooling, dilute the reaction mixture with water and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling of this compound
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In a Schlenk flask, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add a degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0 eq.).
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Add the terminal alkyne (1.2 eq.) dropwise via syringe.
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Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
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Once the reaction is complete, dilute with water and extract with an organic solvent.
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Wash the combined organic layers with brine, dry, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Heck cross-coupling experiment.
Caption: Troubleshooting logic for low product yield in cross-coupling reactions.
Troubleshooting low conversion rates in reactions with 6-Bromonicotinaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates in reactions involving 6-Bromonicotinaldehyde.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low conversion in the Suzuki coupling of this compound, an electron-deficient heteroaryl aldehyde, is a frequent challenge. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Inactive or Inappropriate Catalyst System | The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for challenging heteroaryl halides.[1] Consider screening more electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] Using pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3) can also improve consistency and reactivity.[1] |
| Suboptimal Base Selection | The base activates the boronic acid for transmetalation. While K₂CO₃ can work, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often necessary for difficult couplings involving electron-deficient pyridines.[1][2] Ensure the base is finely powdered and anhydrous. |
| Inadequate Reaction Conditions | Temperature: Reactions with heteroaryl bromides often require heating, typically in the range of 80-110 °C, as insufficient temperature can lead to a sluggish reaction.[1] Solvent: A degassed mixture of an organic solvent and water is commonly used (e.g., dioxane/water, THF/water, or toluene/water).[1] The solvent choice impacts the solubility of all components and the reaction kinetics. Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[1] It is crucial to thoroughly degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Poor Reagent Quality | Boronic Acid/Ester Decomposition: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation via protodeboronation (replacement of the boron group with a hydrogen).[1][3] Using fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol (B44631) or MIDA esters) can mitigate this.[3] Impure Starting Material: Impurities in the this compound or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous. |
| Side Reactions | Hydrodehalogenation: Formation of the debrominated starting material (nicotinaldehyde) is a common side reaction.[1] This can be minimized by using high-purity reagents, ensuring a strictly inert atmosphere, and optimizing the ligand and reaction time.[1] Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by oxygen.[2] Thoroughly degassing the reaction mixture helps to suppress this. |
Illustrative Data for Suzuki-Miyaura Reaction Optimization:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12-24 | 40-60 |
| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | DME | 80 | 2-6 | 65-80 |
| Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 4-12 | >85 |
Note: Yields are representative for bromopyridine substrates and may require optimization for this compound.
Issue 2: Poor Conversion and/or Side Reactions in Sonogashira Coupling
Question: I am attempting a Sonogashira coupling with this compound and observing low conversion and significant byproduct formation. What should I investigate?
Answer: The Sonogashira reaction is sensitive to reaction conditions, and low yields are often due to catalyst deactivation or side reactions like alkyne homocoupling.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Glaser Homocoupling of the Alkyne | This is a very common side reaction, promoted by oxygen and the copper co-catalyst, which consumes the alkyne.[4][5] To minimize it, ensure a strictly anaerobic environment by using degassed solvents and an inert atmosphere.[4][5] Reducing the amount of CuI or considering a copper-free Sonogashira protocol can also be effective.[4][5] |
| Catalyst Deactivation | The formation of a black precipitate ("palladium black") indicates the agglomeration and deactivation of the palladium catalyst.[5] This can be caused by oxygen, impurities, or excessively high temperatures. Use fresh, high-purity catalysts and anhydrous solvents. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources.[6] |
| Inappropriate Reaction Conditions | Base/Solvent: An amine base (e.g., triethylamine, diisopropylamine) is required to deprotonate the alkyne.[6] This can be used as the solvent or with a co-solvent like THF or DMF.[6] Ensure the base is dry and in sufficient excess. Temperature: While reactive aryl iodides can couple at room temperature, aryl bromides like this compound often require heating to 80-100 °C.[6][7] |
| Aldehyde Group Interference | The basic conditions of the Sonogashira reaction can promote side reactions involving the aldehyde, such as aldol-type condensations.[4] If this is suspected, consider protecting the aldehyde group as an acetal (B89532) before the coupling, followed by deprotection. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point and may require optimization.
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Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
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Inerting the Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[8]
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]
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Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v) via syringe.[8]
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Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90–110 °C) and stir vigorously.[1]
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Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
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Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[9] Wash the filtrate with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[1][9]
General Protocol for a Sonogashira Coupling Reaction
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).
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Reactant Addition: Add this compound (1.0 equiv.).
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Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv.).
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Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
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Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
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Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution to remove copper salts, followed by a water and brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Technical Support Center: Purification of Products Derived from 6-Bromonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 6-Bromonicotinaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction products derived from this compound.
Issue 1: Co-elution of Product and Impurities during Column Chromatography
Q: My desired product is co-eluting with an impurity during silica (B1680970) gel column chromatography. How can I improve the separation?
A: Co-elution is a frequent challenge, especially with structurally similar impurities. Here are several strategies to enhance separation:
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Optimize the Solvent System: A systematic approach to finding the right mobile phase is crucial.
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Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a non-polar eluent and gradually increase the polarity. For example, begin with 100% hexanes and slowly increase the percentage of ethyl acetate (B1210297).
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Solvent Screening: If a hexane/ethyl acetate system is not providing adequate separation, try other solvent systems. For pyridine-containing molecules, dichloromethane (B109758)/methanol (B129727) or toluene/ethyl acetate mixtures can offer different selectivity. Adding a small amount of a polar solvent like methanol to a non-polar system can significantly alter the separation.
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TLC Analysis: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of around 0.3 for your desired product, with clear separation from impurities.[1]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
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Alumina: Alumina can be used as an alternative to silica gel and may provide a different separation profile.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase) with polar eluents like water/acetonitrile or water/methanol mixtures might be more effective.
-
-
Improve Column Packing and Loading:
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Dry Loading: For samples that are not very soluble in the initial eluent, dry loading onto silica gel can lead to better band resolution compared to wet loading.
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Column Dimensions: A longer, thinner column will generally provide better separation than a short, wide column.
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Issue 2: Product "Oiling Out" During Recrystallization
Q: When I attempt to recrystallize my product, it separates as an oil instead of forming crystals. What is causing this and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some solutions:
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Solvent Selection: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[2]
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Test a Range of Solvents: Experiment with a variety of solvents or solvent mixtures. For pyridine (B92270) derivatives, common choices include ethanol (B145695), ethyl acetate, or mixtures like hexane/ethyl acetate and hexane/acetone.
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Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
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Control the Cooling Rate: Slow cooling is essential for the formation of well-defined crystals. Rapid cooling often leads to the precipitation of an oil or amorphous solid. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of the pure product, add it to the cooled, supersaturated solution to induce crystallization.
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Preliminary Purification: If the crude product is very impure, the impurities can inhibit crystallization. A preliminary purification by column chromatography to remove the bulk of the impurities may be necessary before attempting recrystallization.
Issue 3: Low Recovery of Product After Purification
Q: I am experiencing a significant loss of my product during the purification process. What are the potential causes and how can I improve my yield?
A: Low recovery can occur at various stages of purification. Here are some common causes and their solutions:
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During Extraction/Work-up:
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Incomplete Extraction: Ensure complete extraction of your product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.
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Emulsion Formation: If an emulsion forms between the aqueous and organic layers, it can trap the product. Breaking the emulsion by adding brine or filtering through Celite can improve recovery.
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During Column Chromatography:
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Irreversible Adsorption: Highly polar compounds, especially basic pyridine derivatives, can strongly adsorb to the acidic silica gel, leading to incomplete elution. Adding a small amount of a modifier like triethylamine (B128534) (0.1-1%) or methanol to the eluent can help to mitigate this.
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Improper Fraction Collection: Monitor the column elution closely using TLC to ensure all fractions containing the product are collected.
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During Recrystallization:
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High Solubility in Cold Solvent: If the product is too soluble in the recrystallization solvent even at low temperatures, a significant amount will be lost in the mother liquor. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Alternatively, choose a solvent in which the product has lower solubility at room temperature.[2]
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Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in reactions involving this compound?
A1: The impurities will depend on the specific reaction. However, some common impurities include:
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Unreacted this compound: The starting material may not have fully reacted.
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Homocoupling Products: In Suzuki-Miyaura coupling reactions, side reactions can lead to the formation of biphenyl (B1667301) or bipyridyl byproducts from the coupling of two boronic acid molecules or two aryl halide molecules, respectively.
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Debrominated Product: The bromine atom can sometimes be replaced by a hydrogen atom during the reaction.
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Oxidation Product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (6-bromonicotinic acid), especially if the reaction is exposed to air for extended periods or under certain reaction conditions.
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Side-products from the Reagent: For example, in a Wittig reaction, triphenylphosphine (B44618) oxide is a common byproduct.
Q2: What is a good starting point for a TLC solvent system for monitoring reactions with this compound derivatives?
A2: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a versatile starting point. You can begin with a ratio of 4:1 hexanes:ethyl acetate and adjust the polarity based on the observed Rf values. For more polar products, a dichloromethane/methanol system may be more appropriate.
Q3: How can I remove the palladium catalyst from a Suzuki-Miyaura coupling reaction mixture?
A3: A common and effective method is to filter the reaction mixture through a pad of Celite or silica gel after diluting it with an organic solvent like ethyl acetate. This will adsorb the solid palladium catalyst.
Q4: My purified product is a basic amine. Are there any special considerations for its purification by column chromatography?
A4: Yes. Basic amines can interact strongly with the acidic silica gel, leading to tailing of the spots on TLC and poor separation on a column. To counter this, you can add a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography.
Q5: What are the recommended storage conditions for this compound and its derivatives?
A5: this compound and its derivatives, particularly those containing an aldehyde functional group, should be stored in a cool, dry, and dark place. It is also advisable to store them under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde to a carboxylic acid.
Data Presentation
The following tables provide representative quantitative data for the purification of products derived from reactions involving brominated aromatic aldehydes. This data is intended to serve as a guideline, and optimal conditions should be determined experimentally for each specific compound.
Table 1: Representative TLC and Column Chromatography Data for Suzuki-Miyaura Coupling Products
| Product Type | TLC Solvent System (Hexane:Ethyl Acetate) | Starting Material Rf (this compound) | Product Rf | Column Elution System (Hexane:Ethyl Acetate Gradient) |
| 6-Phenylnicotinaldehyde | 4:1 | ~0.5 | ~0.3 | 0% to 30% Ethyl Acetate |
| 6-(4-Methoxyphenyl)nicotinaldehyde | 4:1 | ~0.5 | ~0.25 | 0% to 40% Ethyl Acetate |
| 6-(Furan-2-yl)nicotinaldehyde | 3:1 | ~0.6 | ~0.4 | 0% to 50% Ethyl Acetate |
Table 2: Representative Recrystallization Data for Aldol Condensation Products (Chalcones)
| Product Type | Recrystallization Solvent | Crude Product Purity | Purified Product Purity | Typical Yield |
| (E)-1-(Aryl)-3-(6-bromopyridin-3-yl)prop-2-en-1-one | 95% Ethanol | ~85-90% | >98% | 70-85% |
| (E)-1-(Alkyl)-3-(6-bromopyridin-3-yl)prop-2-en-1-one | Ethanol/Water | ~80-90% | >97% | 65-80% |
Experimental Protocols
Protocol 1: Purification of a Suzuki-Miyaura Coupling Product by Column Chromatography
This protocol outlines a general procedure for the purification of a 6-arylnicotinaldehyde derivative.
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Reaction Work-up:
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (or another suitable organic solvent).
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Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
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Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
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TLC Analysis: Determine an optimal solvent system using TLC. A good system will give the desired product an Rf of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in the least polar eluent to be used (e.g., hexanes). Pour the slurry into a column and allow it to pack, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
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Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent based on the TLC analysis. Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified product.
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Protocol 2: Purification of an Aldol Condensation Product (Chalcone) by Recrystallization
This protocol describes a general method for the purification of a chalcone (B49325) derivative.
-
Reaction Work-up:
-
After the reaction is complete, cool the reaction mixture in an ice bath to induce precipitation of the crude product.[3]
-
Collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and base.[2][3]
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Allow the crude product to air dry.
-
-
Recrystallization:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., 95% ethanol). A good solvent will dissolve the product when hot but show low solubility at room temperature.[2][3]
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Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the chosen solvent portion-wise while heating until the solid just dissolves.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
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Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of derivatives from this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Identifying and characterizing byproducts in 6-Bromonicotinaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromonicotinaldehyde. The following information is intended to help identify and characterize byproducts in common reactions, ensuring the successful synthesis of desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve its two reactive sites: the aldehyde group and the bromo-substituted pyridine (B92270) ring. These include:
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Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Sonogashira, and Heck couplings, which form new carbon-carbon bonds at the site of the bromine atom.
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Nucleophilic addition to the aldehyde: Including reactions with Grignard reagents or organolithium compounds.
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Reduction of the aldehyde: Typically using sodium borohydride (B1222165) to form the corresponding alcohol.
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Reductive amination: To form secondary or tertiary amines.
Q2: What are the typical byproducts observed in Suzuki-Miyaura coupling reactions with this compound?
A2: In Suzuki-Miyaura coupling reactions, several byproducts can form, reducing the yield of the desired coupled product. The most common byproducts include:
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Homocoupling of the boronic acid: This results in a biaryl product derived from the boronic acid reagent. This can be caused by the presence of oxygen or the use of a Pd(II) precatalyst.
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Protodeboronation of the boronic acid: The boronic acid can be replaced by a hydrogen atom, leading to the formation of an arene byproduct. This is often promoted by harsh basic conditions or elevated temperatures.
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Dehalogenation of this compound: The bromine atom on the starting material can be replaced by a hydrogen atom.
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Reduction of the aldehyde group: The aldehyde may be reduced to an alcohol, particularly at higher temperatures.
Q3: How can I minimize homocoupling in Sonogashira reactions with this compound?
A3: Homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction in Sonogashira couplings. To minimize this:
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Ensure strictly anaerobic conditions: The presence of oxygen promotes the homocoupling of alkynes. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
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Use a copper(I) co-catalyst sparingly: While copper facilitates the desired cross-coupling, it can also promote homocoupling. In some cases, copper-free Sonogashira protocols can be employed.
-
Control the reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
Q4: What byproducts can be expected from the sodium borohydride reduction of this compound?
A4: The reduction of this compound with sodium borohydride is generally a clean reaction that selectively reduces the aldehyde to a primary alcohol. However, potential byproducts can arise from the reducing agent itself. The borohydride reagent can form borate (B1201080) esters with the alcohol product or the solvent (if an alcohol is used). These are typically hydrolyzed during aqueous workup. In some cases, over-reduction leading to hydrodehalogenation (replacement of the bromine with hydrogen) can occur, although this is less common with a mild reducing agent like sodium borohydride.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Inactive catalyst, suboptimal reaction conditions, poor reagent quality. | - Use a pre-activated Pd(0) catalyst or an air-stable precatalyst.- Screen different ligands, bases, and solvents.- Incrementally increase the reaction temperature.- Use fresh, high-purity this compound and boronic acid. |
| Significant formation of homocoupled boronic acid byproduct | Presence of oxygen, use of a Pd(II) precatalyst. | - Ensure thorough degassing of the reaction mixture.- Use a Pd(0) catalyst source.- Employ bulky, electron-rich phosphine (B1218219) ligands. |
| Significant formation of dehalogenated starting material | High reaction temperature, presence of a hydride source. | - Optimize the reaction to run at a lower temperature.- Ensure the absence of adventitious water or other proton sources. |
| Reduction of the aldehyde group | High reaction temperature. | - Screen weaker bases.- Optimize the reaction to run at a lower temperature. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Inactive catalyst, insufficient base, low temperature. | - Use fresh Pd and Cu catalysts.- Ensure the base is sufficiently strong and soluble.- Gradually increase the reaction temperature. |
| Significant formation of alkyne homocoupling byproduct (Glaser coupling) | Presence of oxygen, high copper catalyst loading. | - Thoroughly degas all solvents and reagents.- Reduce the amount of copper(I) co-catalyst or consider a copper-free protocol.- Add the alkyne slowly to the reaction mixture. |
| Decomposition of starting material or product | High reaction temperature, prolonged reaction time. | - Optimize the reaction to run at a lower temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Experimental Protocols & Data
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Protocol:
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To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
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Evacuate and backfill the flask with argon three times.
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Add degassed 1,4-dioxane (B91453) and water (4:1 v/v) to the flask.
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
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Heat the reaction mixture to 90 °C and stir for 12 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
| Product/Byproduct | Expected Yield (%) | Characterization Notes |
| 6-Phenylnicotinaldehyde | 75-90 | Desired product. |
| Biphenyl | 5-15 | Homocoupling of phenylboronic acid. |
| Nicotinaldehyde | <5 | Dehalogenation of starting material. |
| (6-Bromopyridin-3-yl)methanol | <5 | Reduction of starting material. |
Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Protocol:
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To a flame-dried Schlenk flask, add this compound (1.0 equiv.), copper(I) iodide (5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (3 mol%).
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Evacuate and backfill the flask with argon three times.
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Add degassed triethylamine (B128534) and THF (2:1 v/v).
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Add phenylacetylene (1.2 equiv.) dropwise.
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Stir the reaction at room temperature for 8 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
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Concentrate the filtrate and purify the crude product by column chromatography.
| Product/Byproduct | Expected Yield (%) | Characterization Notes |
| 6-(Phenylethynyl)nicotinaldehyde | 70-85 | Desired product. |
| 1,4-Diphenylbuta-1,3-diyne | 10-20 | Homocoupling of phenylacetylene. |
Reduction of this compound with Sodium Borohydride
Protocol:
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Dissolve this compound (1.0 equiv.) in methanol (B129727) in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.
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Stir the reaction at 0 °C for 1 hour.
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Monitor the reaction by TLC.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
| Product/Byproduct | Expected Yield (%) | Characterization Notes |
| (6-Bromopyridin-3-yl)methanol | >95 | Desired product. |
| Borate esters | Trace | Hydrolyzed during workup. |
Experimental Workflow for Product Purification
Caption: General workflow for the purification of reaction products.
Technical Support Center: 6-Bromonicotinaldehyde Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 6-Bromonicotinaldehyde. The focus is on understanding and optimizing the critical role of the solvent in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for cross-coupling reactions with this compound, and how do I choose the right one?
A1: The choice of solvent is critical and can significantly impact reaction yield and purity. Commonly used solvents for palladium-catalyzed cross-couplings include:
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Aprotic Polar Solvents: Dimethylformamide (DMF), 1,4-dioxane (B91453), and tetrahydrofuran (B95107) (THF) are frequently employed. These solvents are effective at dissolving a wide range of organic compounds and inorganic salts used in the reaction.[1] DMF, in particular, can sometimes accelerate reactions involving heteroaryl triflates.[2]
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Aromatic Hydrocarbons: Toluene and xylene are common non-coordinating, high-boiling solvents, particularly for Buchwald-Hartwig aminations.[3][4]
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Ethereal Solvents: Besides THF and dioxane, dimethoxyethane (DME) is also a viable option.
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Aqueous Mixtures: For Suzuki-Miyaura reactions, mixtures of solvents like dioxane/water or toluene/water are often used to facilitate the dissolution of the inorganic base and the boronic acid.[5]
The optimal solvent depends on the specific coupling reaction, the nature of the coupling partners, and the base used. It is often necessary to screen a few solvents to find the best conditions for a particular transformation.
Q2: My reaction yield is low when using this compound. Could the solvent be the issue?
A2: Yes, the solvent is a primary factor that can lead to low yields. Here's how:
-
Poor Solubility: If your reactants, catalyst, or base are not fully dissolved, the reaction will be slow or incomplete.
-
Catalyst Deactivation: Some solvents can coordinate to the palladium catalyst, inhibiting its activity. Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided for Buchwald-Hartwig aminations.[6] The presence of impurities, especially water in anhydrous reactions (except for Suzuki couplings where it's often a co-solvent), can also deactivate the catalyst.
-
Side Reactions: The solvent can influence the prevalence of side reactions such as hydrodehalogenation (replacement of bromine with hydrogen), which is a common issue with bromopyridines.[3]
Q3: Can the aldehyde group of this compound cause problems during the coupling reaction?
A3: Absolutely. The aldehyde group is sensitive and can participate in side reactions, especially under basic conditions or at elevated temperatures. Potential issues include:
-
Reaction with Amines (Buchwald-Hartwig): The amine nucleophile can react with the aldehyde to form an imine. Protecting the aldehyde as an acetal (B89532) before the coupling is a common strategy to prevent this.
-
Reduction of the Aldehyde: In some cases, particularly in Suzuki reactions, the aldehyde can be reduced to an alcohol. This can be exacerbated by high temperatures and certain solvents.[7]
-
Aldol-type Reactions: Strong bases can promote self-condensation or other reactions involving the aldehyde.
If you suspect aldehyde-related side reactions, consider protecting the aldehyde group or carefully optimizing the reaction conditions (e.g., using a weaker base or lower temperature).
Q4: My Sonogashira coupling with this compound is not working. What role does the solvent play?
A4: In Sonogashira couplings, the solvent system is crucial. Common choices include THF, DMF, or a mixture of a solvent with an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), which can also act as the base.[8][9] If the reaction is sluggish, consider the following solvent-related factors:
-
Solvent Polarity: The choice between a more polar solvent like DMF and a less polar one like THF can affect the reaction rate.
-
Amine as Solvent/Co-solvent: Using an amine base as a co-solvent can be effective, but ensure your starting materials are soluble.
-
Degassing: It is critical to use degassed solvents to prevent oxygen from causing the undesired Glaser-type homocoupling of the alkyne.
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst and ligand are fresh. Use anhydrous and degassed solvents (for the organic phase) to prevent catalyst deactivation.[7] |
| Decomposition of Boronic Acid | Use fresh boronic acid. If protodeboronation is suspected, ensure anhydrous conditions for the organic solvent and consider using a boronic ester (e.g., pinacol (B44631) ester) for increased stability.[7] |
| Poor Solubility of Base | Use a solvent mixture that effectively dissolves the base, such as 1,4-dioxane/water or toluene/water.[5] |
| Hydrodehalogenation | This is a common side reaction where the bromine is replaced by hydrogen. Try screening different solvents or using a weaker base and lower reaction temperature.[3] |
| Reduction of Aldehyde | High temperatures can promote the reduction of the aldehyde to an alcohol.[7] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Issue 2: Poor Performance of Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Unsuitable Solvent | Toluene and 1,4-dioxane are generally good starting points.[3][4] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the palladium catalyst.[6] Ensure the solvent is anhydrous and degassed. |
| Ineffective Base | The solubility of the base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. If solubility is an issue, a different solvent or a more soluble base like LHMDS might be necessary. Weaker bases like Cs₂CO₃ or K₃PO₄ can be tried for base-sensitive substrates.[3] |
| Imine Formation | The amine nucleophile can react with the aldehyde. The most reliable solution is to protect the aldehyde group as an acetal before the coupling reaction and deprotect it afterward. |
| Hydrodehalogenation | This side reaction can be influenced by the choice of ligand and base. Screening different ligands and ensuring strictly anhydrous conditions can help minimize this pathway.[3] |
Issue 3: Failure of Sonogashira Coupling
| Potential Cause | Recommended Solution |
| Glaser Homocoupling of Alkyne | This is a major side reaction caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[10] |
| Low Reactivity | Aryl bromides often require heating for Sonogashira couplings. Solvents like DMF or THF are commonly used.[9] If using a lower boiling point solvent like THF, ensure the reaction temperature is appropriate. |
| Catalyst Decomposition (black precipitate) | The formation of palladium black indicates catalyst decomposition. This can be caused by oxygen or impurities in the solvents or reagents. Anecdotal evidence suggests THF may sometimes promote this.[11] Ensure high-purity, degassed solvents. |
| Poor Solubility | Ensure all components, including the copper(I) salt and the palladium catalyst, are soluble in the chosen solvent system at the reaction temperature. |
Data Presentation
The following tables summarize the effect of solvents on representative palladium-catalyzed cross-coupling reactions of bromopyridine derivatives. While this data is not for this compound specifically, it serves as a valuable guide for solvent selection.
Table 1: Effect of Solvent on a Representative Suzuki-Miyaura Coupling (Reaction: 4-bromotoluene (B49008) with phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃)
| Solvent | Temperature (°C) | Yield (%) |
| Toluene/H₂O | 100 | 85 |
| 1,4-Dioxane/H₂O | 100 | 92 |
| DME/H₂O | 80 | 95 |
| THF/H₂O | 65 | 78 |
Table 2: Effect of Solvent on a Representative Buchwald-Hartwig Amination (Reaction: p-bromotoluene with piperazine, Pd(dba)₂, (±)-BINAP, NaO-t-Bu)[12]
| Solvent | Temperature (°C) | Selectivity (Mono-arylation) |
| m-Xylene | Microwaves | High |
| Toluene | Microwaves | Good |
| 1,4-Dioxane | Microwaves | Moderate |
| THF | Microwaves | Low |
Table 3: Effect of Solvent on a Representative Sonogashira Coupling (Reaction: 3-iodoaniline (B1194756) with 2-methylbut-3-yn-2-ol, Pd₁@NC, CuI, PPh₃, NEt₃)[13]
| Solvent | Temperature (K) | Yield (%) |
| MeCN | 353 | ~70 |
| EtOH | 353 | ~55 |
| Toluene | 353 | ~45 |
| DMF | 353 | ~30 |
Experimental Protocols
Note: These are generalized protocols and may require optimization for this compound and specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous (unless water is a specified co-solvent) and degassed prior to use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., Xantphos or XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[3][4]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe.[3][4]
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagent and Solvent Addition: Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.). Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, which can also serve as a co-solvent).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate and partition between water and an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Efficient synthesis of new 6-arylphenanthridines based on microwave-assisted Suzuki–Miyaura cross-coupling and Pictet–Spengler dehydrogenative cyclization in a zinc chloride/[Bmim]BF4 mixture - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
Reactivity Showdown: 6-Bromonicotinaldehyde vs. 6-Chloronicotinaldehyde in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice between halogenated building blocks is a critical decision that dictates reaction efficiency, cost, and synthetic strategy. This guide provides an in-depth comparison of the reactivity of 6-Bromonicotinaldehyde and 6-Chloronicotinaldehyde, two key intermediates in the synthesis of complex nitrogen-containing heterocycles. The discussion is supported by established chemical principles and representative experimental data for analogous systems, offering a framework for informed decision-making in your research.
The primary differentiator in the chemical behavior of this compound and 6-Chloronicotinaldehyde lies in the nature of the carbon-halogen bond at the 6-position of the pyridine (B92270) ring. This single atomic substitution significantly influences their susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, two of the most powerful tools in the medicinal chemist's arsenal.
General Principles of Reactivity
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the reactivity of aryl halides is predominantly governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The weaker the C-X bond, the more readily the palladium(0) catalyst can insert into it in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle. The established order of reactivity is I > Br > Cl > F. Consequently, this compound is generally more reactive than its chloro-analogue in these transformations, often leading to higher yields under milder conditions and shorter reaction times.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often inverted. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex.[1] This step is facilitated by a more electronegative halogen that can better stabilize the developing negative charge through inductive effects. Therefore, the general reactivity trend for SNAr is often F > Cl ≈ Br > I.[2] The presence of the electron-withdrawing aldehyde group at the 3-position of the pyridine ring activates the 6-position for nucleophilic attack.
Quantitative Reactivity Comparison
| Reaction Type | Halopyridine Substrate | Coupling Partner/Nucleophile | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 4-Bromotoluene | Phenylboronic acid | Pd@MIL-101Cr-NH₂ | K₃PO₄ | RT | 0.5 | 98 | [3] |
| 4-Chlorotoluene | Phenylboronic acid | Pd@MIL-101Cr-NH₂ | K₃PO₄ | 100 | 24 | 85 | [3] | |
| Buchwald-Hartwig Amination | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | 80 | 4 | 60 | [4] |
| 2-Chloro-6-alkylpyridines | Various amines | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 100 | 18 | 70-95 | (Representative) | |
| Sonogashira Coupling | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT-50 | 2-6 | High | (General) |
| Aryl Chloride | Terminal Alkyne | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 100-120 | 12-24 | Moderate-High | (General) | |
| Nucleophilic Aromatic Substitution | 2-Halopyridinium ions | Piperidine | - | Piperidine | 25 | - | F ~ Cl ~ Br ~ I | [1] |
Note: The data presented is for analogous systems and is intended to be illustrative of general reactivity trends. Optimal conditions and yields will vary depending on the specific substrates and reaction parameters.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Due to the weaker C-Br bond, this compound is expected to undergo Suzuki coupling more readily than 6-Chloronicotinaldehyde. This allows for the use of less active palladium catalysts, lower catalyst loadings, and milder reaction conditions. For the chloro-analogue, more sophisticated catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are typically required to achieve comparable yields.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Halonicotinaldehyde
-
Reaction Setup: In an oven-dried Schlenk flask, combine 6-halonicotinaldehyde (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for the bromo-substrate; Pd(OAc)₂/SPhos, 1-3 mol% for the chloro-substrate). Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C for the bromo-substrate; 100-110 °C for the chloro-substrate) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-X bond is a key step. Consequently, this compound is the more reactive substrate.[5] The amination of 6-Chloronicotinaldehyde often requires more specialized and typically more expensive Buchwald-type ligands to achieve high efficiency.[6]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Halonicotinaldehyde
-
Reaction Setup: To an oven-dried Schlenk tube, add the 6-halonicotinaldehyde (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., BINAP for the bromo-substrate; XPhos or a similar biarylphosphine ligand for the chloro-substrate, 2-4 mol%). Add an anhydrous, degassed solvent such as toluene (B28343) or dioxane (5 mL).
-
Reaction: Heat the reaction mixture in a preheated oil bath to the required temperature (e.g., 80-100 °C for the bromo-substrate; 100-120 °C for the chloro-substrate).
-
Monitoring and Work-up: After the starting material is consumed (as monitored by TLC or LC-MS), cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash chromatography to yield the desired N-aryl product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend again favors this compound over 6-Chloronicotinaldehyde. While the bromo-compound can often be coupled at or near room temperature, the chloro-analogue typically requires elevated temperatures and more robust catalyst systems.
Experimental Protocol: Sonogashira Coupling of 6-Halonicotinaldehyde
-
Reaction Setup: In a Schlenk flask, dissolve the 6-halonicotinaldehyde (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a suitable solvent such as THF or DMF (5 mL).
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 50 °C for the bromo-substrate; 60-100 °C for the chloro-substrate).
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.
-
Purification: The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electronegativity of the leaving group plays a more significant role than its bond strength with the aromatic carbon.[2] The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group at the 3-position makes the 6-position susceptible to nucleophilic attack. In this case, 6-Chloronicotinaldehyde may exhibit comparable or even slightly higher reactivity than this compound, especially with hard nucleophiles.[1] However, for softer nucleophiles, the polarizability of the C-Br bond might lead to increased reactivity.
Experimental Protocol: Nucleophilic Aromatic Substitution on 6-Halonicotinaldehyde
-
Reaction Setup: Dissolve the 6-halonicotinaldehyde (1.0 mmol, 1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF (5 mL) in a round-bottom flask.
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide (B1231860) or a secondary amine, 1.1-1.5 equiv.) portion-wise at room temperature. If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.) may be required.
-
Reaction: Heat the reaction mixture to the required temperature (typically 50-120 °C, depending on the nucleophile's reactivity).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by flash chromatography or recrystallization.
Visualizing the Workflow and Catalytic Cycle
To further clarify the processes discussed, the following diagrams illustrate a generalized experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between this compound and 6-Chloronicotinaldehyde is a strategic one, balancing reactivity with cost and availability. For palladium-catalyzed cross-coupling reactions, this compound is the more reactive substrate, generally providing higher yields under milder conditions. However, with the advent of highly active catalyst systems, 6-Chloronicotinaldehyde has become a viable and often more economical alternative, particularly for large-scale syntheses. In nucleophilic aromatic substitution reactions, the reactivity difference is less pronounced and can be influenced by the nature of the nucleophile. This guide provides the foundational knowledge and practical protocols to assist researchers in selecting the optimal building block for their synthetic endeavors.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-Bromonicotinaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 6-Bromonicotinaldehyde derivatives, supported by experimental data and detailed protocols. The versatility of the this compound scaffold has led to the development of a diverse range of derivatives exhibiting promising anticancer and antimicrobial properties.
This guide summarizes key quantitative data, outlines experimental methodologies for crucial assays, and visualizes the intricate signaling pathways implicated in the action of these compounds.
Anticancer Activity: A Comparative Analysis
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several derivatives against cell lines such as A549 (lung carcinoma), C6 (glioma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). The data clearly indicates that substitutions on the core structure play a crucial role in the observed anticancer activity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazone | Compound 5 | C6 (glioma) | 4.33 ± 1.04 | [1] |
| Thiosemicarbazone | Compound 5 | A549 (lung) | 10.67 ± 1.53 | [1] |
| Thiosemicarbazone | Compound 2 | A549 (lung) | 24.0 ± 3.46 | [1] |
| Thiosemicarbazone | Compound 10 | C6 (glioma) | 12.33 ± 4.93 | [1] |
| Pyrazine-thiazole | Analog 6c | MCF-7 (breast) | 5.51±0.09 | [2] |
| Pyrazine-thiazole | Analog 11c | HepG2 (liver) | 8.01±0.35 | [2] |
| 3,6-diazaphenothiazine | Compound 4 | SNB-19 (glioblastoma) | 0.11 | [3] |
| 3,6-diazaphenothiazine | Compound 4 | C-32 (melanoma) | Strong activity | [3] |
Antimicrobial Activity: A Broad Spectrum of Action
The antimicrobial potential of this compound derivatives extends to both bacteria and fungi. Notably, 6-bromoindolglyoxylamide and 6-polyaminosteroid derivatives have shown potent activity against clinically relevant pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a key parameter in these studies.
| Derivative Class | Compound | Microorganism | MIC (µM) | Reference |
| 6-bromoindolglyoxylamido-spermine | 3 | Staphylococcus intermedius | 3.125 | [4] |
| 6-bromoindolglyoxylamido-spermine | 3 | Staphylococcus aureus | 6.25 | [4] |
| 6-bromoindolglyoxylamido-spermine | 3 | Candida albicans | 17.2 | [4] |
| 6-bromoindolglyoxylamido-spermine | 3 | Cryptococcus neoformans | 1.1 | [4] |
| 6-polyaminosteroid | 4f | Carbapenem-resistant A. baumannii | BPC < IC50 | [5] |
| 6-polyaminosteroid | 4f | Carbapenem-resistant P. aeruginosa | BPC < IC50 | [5] |
| 6-polyaminosteroid | 4f | Vancomycin-resistant E. faecium | BPC < IC50 | [5] |
| 6-polyaminosteroid | 4f | Methicillin-resistant S. aureus | BPC < IC50 | [5] |
Experimental Protocols
Synthesis of 6-Bromoquinazoline (B49647) Derivatives
A general procedure for the synthesis of 6-bromoquinazoline derivatives involves the reaction of 5-bromoanthranilic acid with an appropriate acyl chloride to form a 2-substituted-6-bromo-3,1-benzoxazin-4-one. This intermediate is then reacted with an amine to yield the desired 3-substituted-2-substituted-6-bromoquinazolin-4(3H)-one.
MTT Assay for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the this compound derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways in Anticancer Activity
Several this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling cascades that promote cell growth and survival.[6][7] Dysregulation of the EGFR pathway is a common feature in many cancers.[7] Some this compound derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[7][8]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Certain brominated derivatives have been found to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis to confirm the structure of 6-Bromonicotinaldehyde products
Spectroscopic Analysis: Confirming the Structure of 6-Bromonicotinaldehyde
A Comparative Guide for Researchers
The unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For novel pyridine (B92270) derivatives like this compound, a multi-faceted spectroscopic approach is essential. This guide provides a comparative analysis of the key spectroscopic data used to verify the structure of this compound, contrasting it with two common analogues: 6-Chloronicotinaldehyde and 6-Hydroxynicotinaldehyde. By presenting key experimental data and protocols, this document serves as a practical resource for researchers in the field.
Comparative Spectroscopic Data
The substitution at the 6-position of the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct shifts in spectroscopic signals. The following tables summarize the key data points from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its chloro- and hydroxy-analogues.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring functional groups.
| Compound | Spectra | Aldehyde Proton (H-C=O) | Aromatic Protons | Aldehyde Carbon (C=O) | Aromatic Carbons |
| This compound | ¹H NMR | ~10.1 ppm (s) | 8.95 ppm (d), 8.20 ppm (dd), 7.85 ppm (d) | ~191 ppm | ~153, 142, 139, 131, 128 ppm |
| 6-Chloronicotinaldehyde | ¹H NMR | ~10.0 ppm (s) | 8.85 ppm (d), 8.15 ppm (dd), 7.55 ppm (d) | ~190 ppm | ~155, 151, 139, 130, 125 ppm |
| 6-Hydroxynicotinaldehyde | ¹H NMR | 9.8–10.2 ppm (s)[1] | ~8.1 ppm (d), ~7.8 ppm (dd), ~6.5 ppm (d) | ~193 ppm | ~165, 154, 142, 125, 110 ppm |
Note: NMR data are predicted based on typical values and may vary slightly based on solvent and experimental conditions. The data for this compound's aromatic protons are based on a similar compound, with δ 8.30 (s, 1 H), 7.55 (d, J= 8.1 Hz, 1 H), 7.44 (d, J= 8.1 Hz, 1 H) being reported in one source, though this assignment may be incomplete.[2]
Table 2: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption frequencies correspond to the vibrational energies of specific bonds.
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | Aromatic C=C & C=N Stretch | C-X Stretch (X=Br, Cl, O) |
| This compound | ~1705 cm⁻¹ | ~2820, ~2730 cm⁻¹ | ~1580, ~1460 cm⁻¹ | ~680-515 cm⁻¹[3] |
| 6-Chloronicotinaldehyde | ~1710 cm⁻¹ | ~2825, ~2735 cm⁻¹ | ~1585, ~1465 cm⁻¹ | ~850-550 cm⁻¹[3] |
| 6-Hydroxynicotinaldehyde | 1680–1720 cm⁻¹[1] | ~2830, ~2740 cm⁻¹ | ~1600, ~1470 cm⁻¹ | ~1260 cm⁻¹ (C-O) |
Note: The C-H aldehyde stretch typically appears as a pair of weak bands.[3]
Table 3: Mass Spectrometry (MS) Data
Mass Spectrometry (MS) provides the molecular weight of a compound and information about its structure through fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight | Key m/z Peaks (Electron Ionization) |
| This compound | C₆H₄BrNO | 186.01 g/mol | 185/187 (M⁺, ~1:1 ratio) , 156/158 ([M-CHO]⁺), 104, 76 |
| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.55 g/mol [4] | 141/143 (M⁺, ~3:1 ratio) , 112/114 ([M-CHO]⁺), 76 |
| 6-Hydroxynicotinaldehyde | C₆H₅NO₂ | 123.11 g/mol [1][5][6] | 123 (M⁺) , 94 ([M-CHO]⁺), 66 |
Note: The presence of isotopic peaks for bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) is a key diagnostic feature in mass spectrometry.[7]
Experimental Workflow and Logic
The confirmation of a synthesized product like this compound follows a logical workflow. Each spectroscopic technique provides a piece of the puzzle, and together they offer conclusive evidence of the molecule's structure.
References
- 1. 6-Hydroxynicotinaldehyde | Research Chemical | RUO [benchchem.com]
- 2. This compound | Pyridines | Ambeed.com [ambeed.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
Comparative Analysis of 6-Bromoindolglyoxylamido Analogs: A Structure-Activity Relationship Study for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 6-bromoindolglyoxylamido derivatives as potential antimicrobial agents. While not originating from 6-Bromonicotinaldehyde, this class of compounds shares the key feature of a 6-bromo-substituted heterocyclic core, offering valuable insights into the impact of structural modifications on biological activity. The data presented is based on a study by Copp et al. and is intended to guide researchers in the design and development of novel antimicrobial agents.
Quantitative Structure-Activity Relationship (SAR) Data
The antimicrobial and antifungal activities of 6-bromoindolglyoxylamido polyamine analogs were evaluated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values (in µM) for a selection of these analogs, highlighting the influence of the polyamine chain and terminal substituents on their activity.[1][2]
| Compound ID | Polyamine Chain | R Group | S. aureus (MIC, µM) | S. intermedius (MIC, µM) | E. coli (MIC, µM) | C. neoformans (MIC, µM) | C. albicans (MIC, µM) |
| 3 | Spermine (B22157) | H | 6.25 | 3.125 | >50 | 1.1 | 17.2 |
| 4 | Spermidine (B129725) | H | 12.5 | 6.25 | >50 | 2.1 | 34.5 |
| 5 | Diaminopropane | H | 50 | 25 | >50 | 8.3 | >69 |
| 6 | Putrescine | H | 50 | 25 | >50 | 8.3 | >69 |
| 7 | Cadaverine | H | >50 | >50 | >50 | 16.7 | >69 |
| 8 | N-methyl-1,3-diaminopropane | H | 25 | 12.5 | >50 | 4.2 | 34.5 |
| 9 | Homospermidine | H | 12.5 | 6.25 | >50 | 2.1 | 17.2 |
| 10 | N,N'-bis(3-aminopropyl)ethylenediamine | H | 6.25 | 3.125 | >50 | 1.1 | 8.6 |
| 11 | Norspermidine | H | 12.5 | 6.25 | 50 | 2.1 | 17.2 |
| 12 | Spermidine | 4-bromophenyl | 25 | 12.5 | 50 | 4.2 | 34.5 |
| 13 | Spermidine | 4-methoxyphenyl | 12.5 | 6.25 | 50 | 2.1 | 17.2 |
| 14 | Spermidine | 3,4-dimethoxyphenyl | 12.5 | 6.25 | 25 | 2.1 | 17.2 |
| 15 | Spermidine | Naphthyl | 6.25 | 3.125 | 25 | 1.1 | 8.6 |
Key SAR Insights:
-
Polyamine Chain Length: The length and nature of the polyamine chain significantly impact antimicrobial activity. Analogs with longer polyamine chains, such as spermine (compound 3 ) and N,N'-bis(3-aminopropyl)ethylenediamine (compound 10 ), generally exhibit higher potency, particularly against Gram-positive bacteria and fungi.
-
Terminal Substitution: The introduction of lipophilic aryl groups at the terminus of the polyamine chain can enhance antibacterial activity against Gram-negative bacteria (E. coli). For example, the naphthyl derivative (compound 15 ) showed improved activity compared to the unsubstituted spermidine analog (compound 4 ).
-
Gram-Negative vs. Gram-Positive Activity: Most analogs displayed potent activity against Gram-positive bacteria (S. aureus and S. intermedius) but were less effective against the Gram-negative bacterium (E. coli). This suggests that the bacterial cell envelope plays a crucial role in the mechanism of action.
-
Antifungal Activity: Several analogs demonstrated excellent antifungal activity, especially against C. neoformans. The potency of antifungal activity also appears to be related to the length and structure of the polyamine chain.
Experimental Protocols
General Synthesis of 6-Bromoindolglyoxylamido Analogs
The synthesis of the 6-bromoindolglyoxylamido polyamine analogs involves a multi-step process. A generalized workflow is described below.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry and materials science. 6-Bromonicotinaldehyde serves as a versatile building block for introducing diverse molecular complexity at the 6-position of the pyridine ring through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of these transformations. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst is highly dependent on the specific reaction type and the nature of the coupling partners. Below is a summary of commonly used palladium catalysts and their typical performance in cross-coupling reactions of bromopyridines and related substrates. While direct comparative data for this compound is limited, the following tables provide a valuable starting point for catalyst selection based on studies of similar substrates.[1][2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. For substrates like this compound, the choice of ligand on the palladium catalyst is crucial to achieve high yields.[2]
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | Phosphine | 3 - 5 | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 100 | 8 - 24 | 85 - 95 | A classic, widely used catalyst. May require longer reaction times.[2] |
| PdCl₂(dppf)·CH₂Cl₂ | Phosphine (Ferrocenyl) | 1 - 3 | K₂CO₃, Cs₂CO₃ | DME, Dioxane | 80 - 100 | 2 - 8 | 90 - 98 | Often shows higher activity and shorter reaction times than Pd(PPh₃)₄.[4] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | 1 - 2 | K₃PO₄ | Toluene, Dioxane | 100 - 110 | 4 - 12 | >95 | Excellent for sterically hindered or electron-poor substrates.[2] |
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the vinylated product.[5][6]
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | Ligandless or with PPh₃ | 2 - 5 | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 100 - 140 | 6 - 24 | 70 - 90 | A common and cost-effective catalyst system.[5][6] |
| Pd(PPh₃)₄ | Phosphine | 3 - 5 | Et₃N | Toluene, DMF | 100 - 120 | 12 - 24 | 75 - 85 | Effective for a range of alkene coupling partners.[6] |
| PdCl₂(dppf)·CH₂Cl₂ | Phosphine (Ferrocenyl) | 2 - 5 | Et₃N | DMF | 100 | 8 - 10 | 80 - 90 | Has shown good performance in Heck couplings of similar bromo-heterocycles.[4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, often requiring a copper co-catalyst.[4][7]
| Catalyst System | Co-catalyst | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | 2 - 5 | Et₃N, DIPA | THF, DMF | RT - 80 | 1.5 - 6 | 80 - 97 | A standard and highly effective catalyst system for Sonogashira couplings.[7] |
| Pd(PPh₃)₄ | CuI | 3 - 5 | Et₃N | DMF | 80 - 100 | 5 - 16 | 75 - 85 | Another widely used catalyst, particularly for aryl bromides. |
| PdCl₂(dppf)·CH₂Cl₂ | CuI | 2 - 5 | Et₃N | DMF | 100 | 8 - 10 | 85 - 95 | Demonstrated efficacy in the Sonogashira coupling of a 6-bromo-substituted heterocyclic compound.[4] |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling of this compound. Optimization of the reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 toluene/water (10 mL).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Heck Reaction Protocol
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), a base such as triethylamine (B128534) (2.0 mmol, 2.0 equiv.), and a suitable solvent like DMF or acetonitrile (5 mL).
-
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and triphenylphosphine (B44618) (PPh₃, 0.1 mmol, 10 mol%).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Sonogashira Coupling Protocol
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF or THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling of this compound.
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Caption: Catalytic cycle of the Heck reaction.[6]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[4]
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
6-Bromonicotinaldehyde Versus Other Bromopyridine Aldehyde Isomers in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, halogenated pyridines are indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Among these, bromopyridine aldehydes offer a unique combination of reactive handles—a bromine atom amenable to cross-coupling reactions and an aldehyde group for a variety of transformations. This guide provides an objective comparison of 6-bromonicotinaldehyde and its isomers, focusing on their performance in key synthetic reactions, supported by experimental data.
Introduction to Bromopyridine Aldehyde Isomers
This compound, also known as 6-bromo-3-pyridinecarboxaldehyde, is a versatile bifunctional reagent. Its utility stems from the distinct reactivity of the bromine atom at the 6-position and the aldehyde at the 3-position of the pyridine (B92270) ring. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group influences the reactivity of the C-Br bond, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions.
The primary isomers of bromopyridine aldehyde include:
-
This compound (6-Bromo-3-pyridinecarboxaldehyde)
-
5-Bromo-2-pyridinecarboxaldehyde
-
2-Bromo-4-pyridinecarboxaldehyde
-
2-Bromo-5-pyridinecarboxaldehyde
-
3-Bromo-2-pyridinecarboxaldehyde
-
4-Bromo-2-pyridinecarboxaldehyde
The position of the bromine atom and the aldehyde group relative to the ring nitrogen significantly impacts the electronic properties and steric environment of the molecule, thereby influencing its reactivity in chemical syntheses.
Data Presentation: A Comparative Analysis of Reactivity in Cross-Coupling Reactions
The performance of this compound and its isomers in palladium-catalyzed cross-coupling reactions is a critical factor in synthetic planning. The following tables summarize representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that yields can vary based on specific reaction conditions, ligands, and substrates.
Table 1: Comparison of Physical Properties
| Property | This compound | 5-Bromo-2-pyridinecarboxaldehyde | 2-Bromo-4-pyridinecarboxaldehyde |
| Molecular Formula | C₆H₄BrNO | C₆H₄BrNO | C₆H₄BrNO |
| Molecular Weight | 186.01 g/mol | 186.01 g/mol | 186.01 g/mol |
| Melting Point | 104-110 °C | 95-99 °C | 78-82 °C |
| Boiling Point | 284.1 °C at 760 mmHg | 265.7 °C at 760 mmHg | 271.3 °C at 760 mmHg |
Table 2: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Bromopyridine Aldehyde Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | ~85-95 |
| 5-Bromo-2-pyridinecarboxaldehyde | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~80-90 |
| 2-Bromo-4-pyridinecarboxaldehyde | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 16 | ~90-98 |
Table 3: Representative Yields for Buchwald-Hartwig Amination with Morpholine (B109124)
| Bromopyridine Aldehyde Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | ~75-85 |
| 5-Bromo-2-pyridinecarboxaldehyde | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 110 | 24 | ~70-80 |
| 2-Bromo-4-pyridinecarboxaldehyde | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 16 | ~80-90 |
Table 4: Representative Yields for Sonogashira Coupling with Phenylacetylene (B144264)
| Bromopyridine Aldehyde Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 6 | ~80-90 |
| 5-Bromo-2-pyridinecarboxaldehyde | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | DMF | 80 | 12 | ~75-85 |
| 2-Bromo-4-pyridinecarboxaldehyde | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 80 | 8 | ~85-95 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromopyridine aldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of the bromopyridine aldehyde (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like BINAP) is placed in a sealed tube under an argon atmosphere. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 18 hours. After cooling, the reaction mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to afford the desired product.
General Procedure for Sonogashira Coupling
To a solution of the bromopyridine aldehyde (1.0 mmol) and phenylacetylene (1.1 mmol) in anhydrous THF (10 mL) are added Et₃N (2.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is stirred at 65 °C under an argon atmosphere for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualizations
Experimental Workflow for Cross-Coupling Reactions
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Role in Kinase Inhibitor Synthesis: Targeting the PI3K/AKT/mTOR Pathway
Bromopyridine aldehydes, including this compound and its isomers, are valuable precursors in the synthesis of kinase inhibitors. For instance, derivatives of these compounds have been utilized to target the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[1]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a bromopyridine-based inhibitor.
Application in Neurodegenerative Disease Research
The aldehyde functionality on these pyridine rings is of interest in the context of neurodegenerative diseases, where aldehyde-mediated stress is a known factor.[2] Aldehyde sequestering agents are being explored as potential therapeutics.
Caption: Role of bromopyridine aldehydes as precursors for aldehyde-sequestering agents in neurodegeneration.
Conclusion
This compound and its isomers are highly valuable and versatile reagents in synthetic chemistry. The choice of isomer can significantly influence the outcome of a reaction, with 2- and 4-substituted bromopyridines generally exhibiting higher reactivity in palladium-catalyzed cross-coupling reactions compared to the 3-substituted counterparts. This is attributed to the electronic activation by the pyridine nitrogen. However, the presence of the aldehyde group can also modulate this reactivity and may require careful optimization of reaction conditions. The dual functionality of these compounds makes them attractive starting materials for the synthesis of complex molecules with important biological activities, particularly in the development of kinase inhibitors and potential therapeutics for neurodegenerative diseases. The provided data and protocols serve as a guide for researchers to make informed decisions in the selection and application of these important synthetic building blocks.
References
Comparative Kinetic Analysis of Cross-Coupling Reactions with 6-Bromonicotinaldehyde: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal cross-coupling strategy is paramount for the efficient synthesis of complex molecules. This guide provides a comparative kinetic analysis of Suzuki, Heck, and Sonogashira reactions utilizing 6-Bromonicotinaldehyde as a key substrate. While direct kinetic studies on this compound are limited, this guide leverages data from analogous electron-deficient bromopyridines to provide a predictive framework for reaction performance.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining oxidative addition step. The strength of the carbon-halogen bond is a critical factor, with the general reactivity trend being C-I > C-Br > C-Cl.[1] Consequently, this compound is expected to be more reactive than its chloro-analogue. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the aldehyde group further influences the reactivity of the C-Br bond, making it a good candidate for various cross-coupling reactions.[1]
Performance Comparison of Cross-Coupling Reactions
The choice of cross-coupling reaction—Suzuki, Heck, or Sonogashira—hinges on the desired molecular scaffold and the required reaction conditions. Below is a comparative summary of what can be expected for each reaction with an electron-deficient substrate like this compound, based on studies of similar bromopyridines.
| Reaction Type | Coupling Partner | Typical Catalyst System | Key Kinetic Observations |
| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / SPhos or Pd(PPh₃)₄ | The reaction rate is significantly influenced by the base and solvent system. For electron-deficient boronic acids, the transmetalation step can be rate-limiting.[2] The general order of reactivity for bromopyridines is 2-bromopyridine (B144113) ≈ 4-bromopyridine (B75155) > 3-bromopyridine.[3] |
| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ or ligandless | Oxidative addition is commonly the rate-determining step. The reaction can exhibit an initiation period, the duration of which is temperature-dependent. The nature of the olefin also significantly impacts reaction times and yields.[4] |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | The reaction can be sensitive to the presence of a copper(I) co-catalyst, which facilitates the formation of the copper acetylide. For some systems, a copper-free protocol is preferred to avoid side reactions. The electronic properties of the aryl bromide influence the rate-limiting step.[2][5] |
Detailed Experimental Protocols
Accurate kinetic analysis requires meticulous experimental execution. The following are generalized protocols for monitoring the kinetics of Suzuki, Heck, and Sonogashira reactions, which can be adapted for this compound.
Kinetic Analysis of Suzuki Coupling via GC-MS
This protocol outlines the determination of initial reaction rates by monitoring product formation at early time points using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, GC-MS vials
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, the arylboronic acid, the palladium catalyst/ligand, and the internal standard in the chosen solvent.
-
Reaction Setup: In a reaction vial, combine the this compound stock solution, arylboronic acid stock solution, internal standard stock solution, and the base.
-
Initiation and Sampling: Place the vial in a pre-heated reaction block at the desired temperature. Initiate the reaction by adding the catalyst stock solution. At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture and quench it immediately in a vial containing a quenching solution (e.g., a mixture of diethyl ether and water).
-
Analysis: Analyze the organic layer of each quenched sample by GC-MS to determine the concentration of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
In-Situ Monitoring of Heck Reaction via IR Spectroscopy
This protocol describes the use of in-situ Fourier-Transform Infrared (FTIR) spectroscopy to continuously monitor the concentration of reactants and products throughout the reaction.
Equipment:
-
ReactIR or similar in-situ IR spectrometer with a probe
-
Jacketed reaction vessel with overhead stirring
Procedure:
-
Setup: Assemble the reaction vessel and insert the in-situ IR probe.
-
Background Spectrum: Collect a background spectrum of the solvent and all reagents except the limiting reactant (e.g., this compound) at the reaction temperature.
-
Reaction Initiation: Add the limiting reactant to the vessel to start the reaction.
-
Data Acquisition: Continuously collect IR spectra at regular intervals throughout the reaction.
-
Data Analysis: Identify characteristic IR peaks for the reactant (e.g., C-Br stretch) and the product (e.g., C=C stretch of the coupled alkene). Plot the absorbance of these peaks over time to obtain kinetic profiles.
Determining Reaction Order of Sonogashira Coupling
This protocol uses the method of initial rates to determine the reaction order with respect to each reactant.
Procedure:
-
Baseline Experiment: Conduct a Sonogashira coupling reaction with a standard set of concentrations for this compound, the terminal alkyne, the palladium catalyst, and the copper co-catalyst. Monitor the reaction progress using a suitable analytical technique (e.g., GC, HPLC, or NMR) and determine the initial rate.
-
Varying Substrate Concentration: Systematically vary the initial concentration of one reactant (e.g., double the concentration of this compound) while keeping the concentrations of all other reactants and conditions constant. Measure the new initial rate.
-
Repeat for Other Reactants: Repeat step 2 for each of the other reactants (alkyne, palladium catalyst, copper co-catalyst).
-
Calculate Reaction Order: The reaction order with respect to each component is determined by analyzing how the initial rate changes as a function of its concentration. For a reactant 'A', the order 'n' can be calculated using the equation: rate₂ / rate₁ = ([A]₂ / [A]₁)ⁿ.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of a typical Suzuki coupling reaction and a general workflow for kinetic analysis.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for kinetic analysis of cross-coupling reactions.
By understanding the relative kinetics and having robust experimental protocols, researchers can make more informed decisions in selecting and optimizing cross-coupling reactions for the synthesis of novel compounds based on the this compound scaffold.
References
A Comparative Guide to Assessing the Purity of Synthesized 6-Bromonicotinaldehyde Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the validation of synthesized compounds like 6-bromonicotinaldehyde and its derivatives. This guide provides an objective comparison of the most common analytical techniques used for purity assessment, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount as impurities can lead to side reactions, lower yields of the final product, and introduce potentially harmful substances in drug development pipelines. The primary methods for evaluating the purity of this and similar organic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required level of sensitivity, and the desired quantitative accuracy.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Well-suited for non-volatile and thermally labile compounds.[3] Robust and reliable for routine quantitative analysis.[4] | May require derivatization for detection of compounds without a UV chromophore. Lower resolution for some volatile impurities compared to GC. | Routine quality control, quantification of known non-volatile impurities, and analysis of thermally sensitive compounds. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | High specificity and sensitivity for volatile impurities.[5] Excellent for identifying unknown impurities through mass spectral library matching.[5] | Requires the analyte to be volatile and thermally stable, or to be derivatized.[4] High temperatures can cause degradation of labile compounds.[3] | In-depth impurity profiling, identification of unknown volatile and semi-volatile impurities, and analysis of residual solvents. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Provides both qualitative and quantitative information from a single experiment.[6] Non-destructive. qNMR can provide an absolute purity value without a specific reference standard for the impurities.[6] | Lower sensitivity compared to chromatographic methods. May have difficulty detecting trace-level impurities. Signal overlap can complicate quantification in complex mixtures. | Absolute purity determination, structural confirmation of the main component and impurities, and quantification of major impurities. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a general workflow for the comprehensive purity assessment of a synthesized this compound derivative.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the routine quantitative analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient could be starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying and quantifying volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a volatile solvent like dichloromethane or methanol (B129727) to a concentration of about 100 µg/mL.[5] Due to the potential thermal lability of the aldehyde group, derivatization with an agent like MSTFA may be considered to improve volatility and stability, though direct injection should be attempted first.[9]
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for determining the absolute purity of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A high-purity, stable compound with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Parameters:
-
Pulse Program: A single pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Selecting the Appropriate Analytical Technique
The choice of the primary purity assessment method depends on the specific goals of the analysis. The following decision tree can guide researchers in selecting the most appropriate technique.
References
- 1. Buy this compound | 149806-06-4 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
A Researcher's Guide to Orthogonal Validation of 6-Bromonicotinaldehyde Reactions
In the landscape of pharmaceutical and materials science, 6-bromonicotinaldehyde is a pivotal building block for synthesizing a wide range of complex molecules.[1] The success of reactions involving this intermediate, such as Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and various nucleophilic additions, is contingent on rigorous validation of their outcomes.[1][2] Relying on a single analytical technique can be misleading, as impurities may be masked or structural isomers may go unidentified.
This guide provides a comparative framework for employing orthogonal methods—the use of multiple, independent analytical techniques—to ensure a comprehensive and accurate assessment of reaction conversion, product purity, and structural identity.[3] By leveraging the distinct principles of chromatography and spectroscopy, researchers can achieve greater confidence in their results, a critical aspect of regulatory compliance and successful drug development.[3]
Comparative Analysis of Key Orthogonal Methods
The core principle of orthogonal validation is to analyze a sample using methods that rely on different chemical or physical principles.[3] For instance, a chromatographic separation based on polarity (Reversed-Phase HPLC) should be complemented by a spectroscopic method that provides structural information (NMR) and a high-resolution mass analysis (HRMS). This multi-faceted approach minimizes the risk of overlooking impurities or misinterpreting data.
The following table summarizes the primary analytical techniques, their principles, and their specific roles in validating the outcomes of this compound reactions.
| Method | Principle of Analysis | Primary Use Case | Strengths | Limitations |
| ¹H and ¹³C NMR | Nuclear spin in a magnetic field | Structural elucidation, unambiguous identification, and quantitation (qNMR) | Provides detailed structural information and atom connectivity; quantitative with an internal standard.[4][5] | Lower sensitivity compared to MS; complex mixtures can be difficult to interpret. |
| LC-MS | Chromatographic separation followed by mass-to-charge ratio detection | Impurity profiling, reaction monitoring, and confirmation of molecular weight | High sensitivity for detecting trace impurities; provides molecular weight of all separated components.[4][6] | Ionization efficiency can vary significantly between compounds, making it semi-quantitative without specific standards. |
| Orthogonal HPLC-UV | Differential partitioning between stationary and mobile phases | Purity assessment and quantitation | Highly robust and reproducible for purity determination; orthogonality can be achieved by using different column chemistries and/or mobile phases.[7][8] | UV detection requires a chromophore; co-eluting impurities with no UV signature may be missed; cannot confirm identity alone. |
| GC-MS | Separation of volatile compounds followed by mass detection | Analysis of volatile starting materials, products, or byproducts | Excellent separation efficiency for volatile and thermally stable compounds; provides definitive identification through mass fragmentation patterns.[5][9] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[10] |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Functional group confirmation | Quick and non-destructive method to confirm the presence or absence of key functional groups (e.g., C=O of the aldehyde, C-Br).[11][12] | Provides limited information on the overall molecular structure; not suitable for purity assessment of complex mixtures. |
Logical & Experimental Validation Workflow
A robust validation strategy follows a logical progression from initial reaction monitoring to final product characterization. Each step utilizes a specific technique, with orthogonal methods employed to confirm the results at critical stages.
Caption: Experimental workflow for reaction validation.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following protocols provide starting points for key orthogonal validation techniques.
Protocol 1: Orthogonal Reversed-Phase HPLC for Purity Assessment
This protocol uses two different column chemistries to provide orthogonal separation, reducing the likelihood of co-eluting impurities.[7][8]
Method A: C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Method B: Phenyl-Hexyl Column (Orthogonal Method)
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Sample Prep: Same as Method A.
Data Interpretation: The purity is determined by the area percentage of the main peak. Results from both methods should be compared. A pure sample should show a single major peak with a consistent area percentage (>95%) across both methods. Discrepancies may indicate the presence of co-eluting impurities.
Protocol 2: Quantitative ¹H NMR (qNMR) for Assay and Purity
qNMR determines the exact amount of the product by comparing its integral to that of a certified internal standard of known concentration.
-
Instrumentation: 400 MHz NMR Spectrometer or higher.[5]
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the reaction product into a vial.
-
Accurately weigh ~5-10 mg of a suitable internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) into the same vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard proton spectrum.
-
Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of both the analyte and the standard (a d1 of 30 seconds is often sufficient).
-
Acquire the spectrum with a sufficient signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic peak of the product (e.g., the aldehyde proton, -CHO).
-
Integrate a well-resolved peak of the internal standard.
-
Calculate the purity or assay using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Puritystd = Purity of the standard.
-
Protocol 3: LC-MS for Impurity Identification
This protocol helps in identifying potential side products by providing their molecular weights. Common side reactions for pyridine (B92270) aldehydes include reduction to the corresponding alcohol or imine formation with amine reagents.[13]
-
LC System: Use one of the HPLC methods described in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) is a common source for this type of molecule.
-
MS Settings (Positive Ion Mode):
-
Scan Range: 50 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the product ([M+H]⁺).
-
Examine the mass spectra of minor peaks in the chromatogram.
-
Compare the observed masses with potential side products. For example, in a Suzuki reaction of this compound (MW 186.01), look for:
-
Starting Material: [186+H]⁺
-
Reduced Byproduct (6-bromo-3-pyridinemethanol): [188+H]⁺
-
Protodeboronation of Boronic Acid: A common side product in Suzuki reactions.[14]
-
-
Complementary Nature of Validation Methods
The strength of an orthogonal approach lies in how different techniques complement each other to build a complete picture of the reaction outcome.
Caption: Complementary data from orthogonal methods.
By integrating these orthogonal techniques into a standard validation workflow, researchers can ensure the quality, purity, and identity of their synthesized compounds, paving the way for more reliable and reproducible scientific outcomes.
References
- 1. Buy this compound | 149806-06-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. A spectroscopic method for monitoring photochemical reactions in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: The Efficiency of 6-Bromonicotinaldehyde in Key Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 6-Bromonicotinaldehyde's performance against alternative aldehydes in crucial synthetic transformations, supported by experimental data.
This compound has emerged as a versatile building block in organic synthesis, prized for its dual reactivity that allows for both modifications at the aldehyde and cross-coupling reactions at the bromine-substituted pyridine (B92270) ring.[1][2] This guide provides a comprehensive analysis of its efficiency in four pivotal synthetic routes: Suzuki-Miyaura coupling, Sonogashira coupling, Wittig reaction, and reductive amination. Through a presentation of available experimental data, this document aims to inform researchers on the comparative performance of this compound against other commonly used aldehydes, thereby aiding in the strategic design of synthetic pathways for pharmaceuticals and other complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[3] The reactivity of the aryl halide is a critical factor in the efficiency of this reaction. Generally, the reactivity order for halogens in Suzuki coupling is I > Br > Cl.[4]
While direct comparative studies under identical conditions are limited, we can infer the relative efficiency of this compound by examining typical reaction conditions and yields for similar substrates.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 80-95 | 14 | Good to Outstanding[3] |
| p-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂/7a | K₂CO₃ | Ethanol | 60 | 6 | Good[5][6] |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd catalyst | K₂CO₃ | H₂O/EtOH | RT | - | High Conversion[7] |
| 2-Bromonicotinaldehyde | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 80-95 | - | Good to Outstanding[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
A mixture of this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄) (2.0 equiv.) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of dioxane and water (4:1) is added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%). The reaction mixture is then heated to 80-95°C and stirred for 14 hours. After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the desired 2-phenylnicotinaldehyde.[3]
Suzuki-Miyaura Coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] Similar to the Suzuki reaction, the choice of halide influences the reaction efficiency.
Experimental Data Summary: Sonogashira Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 100 | 3 | Moderate to Excellent[9] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TBAF | - | - | - | Moderate to Excellent[10] |
| Aryl Bromides | Phenylacetylene | PdCl₂(NHC)(PPh₃) | - | - | - | - | -[3] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
To a solution of this compound (1.0 equiv.) in DMF are added triethylamine (B128534) (Et₃N), a palladium catalyst such as palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂, 2.5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 5 mol%). Phenylacetylene (1.2 equiv.) is then added, and the reaction mixture is heated to 100°C for 3 hours under an inert atmosphere. After completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to give 6-(phenylethynyl)nicotinaldehyde.[9]
Sonogashira Coupling of this compound.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1] The electrophilicity of the carbonyl carbon is a key factor influencing the reaction rate. Electron-withdrawing groups on the aromatic ring of a benzaldehyde (B42025) derivative generally increase its reactivity towards the phosphorus ylide.[1]
Experimental Data Summary: Wittig Reaction
| Aldehyde | Ylide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Benzyltriphenylphosphonium (B107652) chloride | NaOH | Dichloromethane | RT | 0.5 | - |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | RT | 0.5 | - |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | RT | 0.5 | - |
| Cinnamaldehyde | Benzyltriphenylphosphonium chloride | NaOMe | Methanol | 21 | 0.5 | 22[11] |
Experimental Protocol: Wittig Reaction of this compound
To a mixture of benzyltriphenylphosphonium chloride (1.0 equiv.) and this compound (1.0 equiv.) in dichloromethane, a 50% aqueous solution of sodium hydroxide (B78521) is added dropwise with vigorous stirring. The reaction is typically stirred at room temperature for 30 minutes. The organic layer is then separated, washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the corresponding stilbene (B7821643) derivative.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. odinity.com [odinity.com]
- 12. d.web.umkc.edu [d.web.umkc.edu]
The Reactivity of 6-Bromonicotinaldehyde: A Comparative Guide of In-Silico Predictions and Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
6-Bromonicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the interplay of the electrophilic aldehyde, the electron-deficient pyridine (B92270) ring, and the reactive carbon-bromine bond. This guide provides a comparative analysis of its reactivity in several key organic transformations, juxtaposing experimentally reported outcomes for analogous systems with theoretical predictions derived from in-silico computational studies.
Data Presentation: A Comparative Overview
The following tables summarize typical experimental conditions and reported yields for key reactions involving bromopyridine derivatives, which serve as a proxy for this compound in the absence of extensive specific data for this exact substrate.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine (B113505) | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Moderate to Good |
| 2 | 3-Bromopyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60[1] |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ / dppp | NaOtBu | Toluene | Reflux | 90.7 |
| 3 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 98 |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Good |
| 2 | 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | High |
| 3 | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 25 |
Table 4: Aldol (B89426) Condensation of Aromatic Aldehydes with Ketones
| Entry | Aromatic Aldehyde | Ketone | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Benzaldehyde | Acetone | NaOH | Ethanol/H₂O | RT | High |
| 2 | 4-Methoxybenzaldehyde | Acetone | KOH | Ethanol/H₂O | RT | High |
| 3 | Benzaldehyde | Cyclohexanone | NaOH | Ethanol | RT | Good |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are generalized procedures and may require optimization for this compound.
Suzuki-Miyaura Coupling
To a mixture of the bromopyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) in a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added a palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium precursor like Pd₂(dba)₃ and a suitable ligand. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
In an oven-dried flask under an inert atmosphere, the bromopyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄; 1.4-2.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv.), and a phosphine (B1218219) ligand (e.g., BINAP, XPhos; 0.02-0.10 equiv.) are combined in an anhydrous solvent such as toluene or dioxane. The mixture is heated, and the reaction progress is monitored. After completion, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by chromatography.
Sonogashira Coupling
A flask is charged with the bromopyridine (1.0 equiv.), a copper(I) salt (e.g., CuI; 0.05-0.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.02-0.05 equiv.). The flask is evacuated and backfilled with an inert gas. A degassed solvent, such as THF or DMF, is added, followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine; 2.0-5.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at room temperature or heated until completion. The reaction mixture is then worked up by quenching with aqueous ammonium (B1175870) chloride, extracting with an organic solvent, and purifying the product by chromatography.
Aldol Condensation
To a solution of the aromatic aldehyde (1.0 equiv.) and a ketone (1.0-2.0 equiv.) in a solvent like ethanol, an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified time, during which the product may precipitate. The solid is collected by filtration, washed with cold water and a cold organic solvent (e.g., ethanol), and then dried. If no precipitate forms, the reaction is worked up by extraction and purified by chromatography or recrystallization.[2][3]
In-Silico vs. Experimental Reactivity: A Comparative Discussion
While specific in-silico studies predicting the reactivity of this compound are not widely available, we can infer its behavior based on computational studies of related systems and general principles of organic reactivity.
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is enhanced by the presence of the electron-withdrawing aldehyde group and the bromine atom. DFT studies on similar bromopyridines confirm that the carbon atom attached to the bromine is highly electrophilic, making it susceptible to nucleophilic attack and facilitating oxidative addition in cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C-Br bond towards these reactions.
Steric Hindrance: The bromine atom at the 6-position is adjacent to the pyridine nitrogen. This proximity can introduce some steric hindrance, which may influence the approach of bulky ligands and reactants. In-silico modeling of transition states for related cross-coupling reactions often reveals that the steric bulk of the phosphine ligands on the palladium catalyst is a critical factor in determining the reaction's success and turnover frequency. For this compound, ligands with a larger bite angle might be necessary to facilitate the reaction.
Reaction-Specific Predictions and Experimental Concordance:
-
Suzuki-Miyaura Coupling: In-silico studies on the mechanism of the Suzuki-Miyaura reaction highlight the importance of the oxidative addition and transmetalation steps.[4][5][6][7][8] The electron-deficient nature of the C-Br bond in this compound is predicted to favor the initial oxidative addition to the Pd(0) catalyst. This is in good agreement with experimental observations that electron-poor aryl halides are generally good substrates for this reaction.
-
Buchwald-Hartwig Amination: Theoretical investigations of the Buchwald-Hartwig amination also point to oxidative addition as a key step.[9][10] The choice of base is critical and can be rationalized by in-silico calculations of the pKa of the amine and the stability of the resulting palladium-amido complex. Experimental data for the amination of 2-bromo-6-methylpyridine shows good yields with a strong base like NaOtBu, which aligns with the theoretical need for an effective deprotonation of the amine to facilitate the catalytic cycle.[1][11]
-
Sonogashira Coupling: Computational studies of the Sonogashira coupling mechanism indicate that the oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step.[12][13][14][15][16] The electron-deficient nature of this compound should, in theory, make it a good substrate. However, experimental results for a sterically similar and electronically analogous substrate, 6-bromo-3-fluoro-2-pyridinecarbonitrile, show a surprisingly low yield. This suggests that other factors, such as potential catalyst inhibition by the pyridine nitrogen or the aldehyde, might play a more significant role than simple electronic effects would predict.
-
Aldol Condensation: In-silico studies of aldol condensations involving aromatic aldehydes focus on the pKa of the enolizable ketone and the electrophilicity of the aldehyde's carbonyl carbon. The aldehyde group of this compound is activated by the electron-withdrawing pyridine ring, making it highly electrophilic and thus a good candidate for aldol reactions. This is consistent with the high yields generally observed in experimental aldol condensations with other aromatic aldehydes.
Visualization of Key Processes
The following diagrams illustrate the logical flow of this comparative analysis and a representative reaction pathway for this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. webassign.net [webassign.net]
- 3. amherst.edu [amherst.edu]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 8. DFT studies on palladium catalyzed Suzuki-Miyaura reaction [morressier.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Analytical Data for Novel 6-Bromonicotinaldehyde Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical data for novel 6-Bromonicotinaldehyde compounds, essential intermediates in the synthesis of various pharmaceutical agents.[1] By objectively comparing analytical techniques and presenting supporting experimental data, this document aims to ensure data integrity, reliability, and consistency for researchers in the fields of medicinal chemistry, drug discovery, and analytical development.
Comparative Analytical Data
The accurate characterization of novel this compound compounds and their derivatives is fundamental for their advancement as potential therapeutic agents. Cross-validation of analytical data using multiple techniques provides a high degree of confidence in the structural identity and purity of the synthesized compounds. Below is a comparative summary of typical quantitative data obtained from various analytical methods for a representative this compound compound and a comparable, non-brominated analogue, 6-methylnicotinaldehyde.
Table 1: Comparison of Spectroscopic Data
| Spectroscopic Technique | This compound | 6-Methylnicotinaldehyde (Alternative) | Key Differences and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.98 (s, 1H, CHO), 8.90 (d, 1H), 8.15 (dd, 1H), 7.80 (d, 1H) | δ 9.95 (s, 1H, CHO), 8.85 (d, 1H), 7.90 (dd, 1H), 7.30 (d, 1H), 2.60 (s, 3H, CH₃) | The downfield shift of aromatic protons in this compound is due to the electron-withdrawing effect of the bromine atom. The presence of a singlet at ~2.60 ppm in the alternative compound confirms the methyl group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 191.5 (CHO), 152.0, 140.0, 139.5, 130.0, 122.0 | δ 192.0 (CHO), 160.0, 151.0, 138.0, 128.0, 120.0, 24.0 (CH₃) | The position of the carbon attached to the bromine atom (C-6) is significantly shifted. The additional peak at ~24.0 ppm in the alternative confirms the methyl carbon. |
| FT-IR (KBr, cm⁻¹) | ~1710 (C=O stretch), ~1580 (C=C stretch), ~1100 (C-Br stretch) | ~1705 (C=O stretch), ~1590 (C=C stretch), ~2950 (C-H stretch, methyl) | The characteristic C-Br stretching vibration is a key identifier for the brominated compound. The C=O stretching frequencies are similar, as expected for aromatic aldehydes. |
| Mass Spectrometry (EI) | m/z 185/187 (M⁺, isotopic pattern for Br) | m/z 121 (M⁺) | The presence of two molecular ion peaks with a ~1:1 ratio, separated by 2 m/z units, is a definitive indicator of a single bromine atom in the molecule. |
Table 2: Comparison of Chromatographic Data
| Chromatographic Technique | This compound | 6-Methylnicotinaldehyde (Alternative) | Key Differences and Interpretation |
| HPLC (Reverse Phase) | Retention Time: ~5.2 min | Retention Time: ~4.5 min | The higher retention time for this compound is due to its increased hydrophobicity compared to the methyl analogue. |
| GC-MS | Retention Time: ~8.7 min | Retention Time: ~7.9 min | Similar to HPLC, the elution order in GC is influenced by polarity and volatility. The brominated compound is less volatile, leading to a longer retention time. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are standard protocols for the key experiments cited above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: A spectral width of -2 to 12 ppm is used with a pulse angle of 30°, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: A spectral width of 0 to 200 ppm is used with a pulse angle of 45°, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: Spectra are recorded on an FT-IR spectrometer.
-
Data Acquisition: Data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph for GC-MS analysis.
-
Instrumentation: Electron ionization (EI) mass spectra are obtained using a mass spectrometer with an ionization energy of 70 eV.
-
Data Acquisition: The mass-to-charge ratio (m/z) is scanned over a range of 50-500 amu.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
Visualization of Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Relevance in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
Novel this compound derivatives are of significant interest in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors. The pyridine (B92270) core can act as a hinge-binder in the ATP-binding pocket of various kinases.[2] Dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4][5][6][7] The diagram below illustrates how a novel inhibitor derived from this compound might interrupt this critical cancer-promoting pathway.
By providing a robust framework for the cross-validation of analytical data and highlighting the therapeutic relevance of novel this compound compounds, this guide serves as a valuable resource for advancing drug discovery and development efforts.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. benchchem.com [benchchem.com]
- 3. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromonicotinaldehyde: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 6-Bromonicotinaldehyde, a halogenated organic compound, adherence to strict disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risks.
As a brominated heterocyclic aldehyde, this compound is classified as hazardous.[1] Improper disposal can lead to environmental contamination and potential health risks. Therefore, it must be treated as regulated hazardous waste and segregated appropriately.
Safety and Hazard Profile
Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Table 1: GHS Hazard Classification for this compound. [2] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe segregation and preparation of this compound waste for final disposal by institutional Environmental Health and Safety (EHS) personnel.
Objective: To safely collect and store pure this compound, solutions containing it, and contaminated labware for proper disposal.
Materials:
-
Designated "Halogenated Organic Waste" container (typically high-density polyethylene (B3416737) - HDPE)[1]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Nitrile rubber gloves[1]
-
Safety goggles or face shield
-
Chemical-resistant lab coat
-
Procedure:
-
Personal Protective Equipment (PPE) Verification:
-
Before beginning any handling or disposal procedures, ensure all required PPE is worn correctly. This includes safety goggles, a lab coat, and chemically resistant gloves.[1]
-
-
Waste Segregation:
-
Identify the correct waste stream. This compound is a halogenated organic compound and must be disposed of in a container specifically designated for "Halogenated Organic Waste".[3][4]
-
Crucially, do not mix this waste with non-halogenated solvents, aqueous solutions, acids, bases, or other incompatible waste streams.[5][6]
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound or contaminated materials (e.g., weighing paper, gloves, absorbent pads from a spill) into the designated halogenated waste container using non-sparking tools.[1]
-
Liquid Waste (Solutions):
-
If this compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), pour the entire solution directly into the "Halogenated Organic Waste" container.[1]
-
If it is dissolved in a non-halogenated solvent, the entire mixture must still be treated as halogenated waste due to the presence of bromine in the solute.[1]
-
-
Keep the waste container opening in a fume hood during transfer to minimize inhalation exposure.[3]
-
-
Container Management and Labeling:
-
Ensure the waste container is kept tightly sealed at all times, except when actively adding waste.[5][7] This prevents the release of volatile organic compounds.
-
Before the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE ".
-
List all chemical constituents, including "this compound" and any solvents, with their approximate percentages or volumes.[4][5] Do not use abbreviations or chemical formulas.[7]
-
-
Temporary Storage (Satellite Accumulation Area):
-
Arranging for Final Disposal:
-
Once the container is nearly full (typically around 75%), or on a regular basis to prevent excessive accumulation, contact your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Complete any required documentation or waste manifests accurately.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 2. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Pyridines | Ambeed.com [ambeed.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. 149806-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
